Product packaging for 3-Methyl-1-tosyl-1H-pyrazol-5-amine(Cat. No.:)

3-Methyl-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B3179841
M. Wt: 251.31 g/mol
InChI Key: OZAPGSHYLRMKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2S B3179841 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-3-5-10(6-4-8)17(15,16)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAPGSHYLRMKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key intermediate in the development of various active pharmaceutical ingredients. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in medicinal chemistry.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The addition of a tosyl group can modulate the electronic properties and reactivity of the pyrazole ring, making this intermediate particularly valuable for the synthesis of targeted therapeutics.

This guide outlines a reliable synthetic route to this compound, starting from the readily available precursor, 3-Methyl-1H-pyrazol-5-amine.

Synthetic Pathway

The synthesis of this compound is achieved through the tosylation of 3-Methyl-1H-pyrazol-5-amine. This reaction involves the treatment of the starting amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired product.

cluster_reactants Starting Materials cluster_product Product reactant1 3-Methyl-1H-pyrazol-5-amine reagents Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Room Temperature reactant1->reagents reactant2 +  p-Toluenesulfonyl Chloride (TsCl) product This compound reagents->product start Starting Materials: 3-Methyl-1H-pyrazol-5-amine p-Toluenesulfonyl Chloride Triethylamine reaction Reaction in Acetonitrile (Room Temperature, 12h) start->reaction workup Work-up: Solvent Evaporation Aqueous Extraction with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

References

In-Depth Technical Guide to 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole (B372694) ring system. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The incorporation of a tosyl (p-toluenesulfonyl) group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design and development. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. To date, specific experimental data on properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and extrapolated knowledge from related structures.

PropertyValueSource/Comment
IUPAC Name 3-methyl-1-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine---
CAS Number 92133-93-2---
Molecular Formula C₁₁H₁₃N₃O₂S---
Molecular Weight 251.31 g/mol ---
Appearance White to off-white solidCertificate of Analysis
Purity ≥99.90% (by LCMS)Certificate of Analysis
Storage Store at 4°C, protect from lightCertificate of Analysis

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route involves the tosylation of the parent amine, 3-methyl-1H-pyrazol-5-amine. The reaction would proceed via the nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amine group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions.

A related synthesis of a more substituted analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been reported and can serve as a model for the synthesis of the title compound.[1] This procedure involves the reaction of the corresponding aminopyrazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724).

Hypothetical Experimental Protocol for the Synthesis of this compound:

  • Materials:

    • 3-Methyl-1H-pyrazol-5-amine

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et₃N) or another suitable base (e.g., pyridine)

    • Anhydrous acetonitrile or dichloromethane (B109758) (DCM) as solvent

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • To a solution of 3-methyl-1H-pyrazol-5-amine in anhydrous acetonitrile, an equimolar amount or a slight excess of triethylamine is added.

    • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • p-Toluenesulfonyl chloride, dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Logical Workflow for the Proposed Synthesis:

G Synthesis Workflow A Dissolve 3-Methyl-1H-pyrazol-5-amine and Triethylamine in Acetonitrile B Add p-Toluenesulfonyl Chloride (Tosyl Chloride) dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Reaction Quench (Water) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the methyl protons on the pyrazole ring, the methyl protons on the tosyl group, the aromatic protons of the tosyl group, the proton on the pyrazole ring, and the amine protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the tosyl group (including the methyl and aromatic carbons), and the carbon attached to the methyl group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C=C and C-N stretching of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (251.31 g/mol ).

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the broader class of pyrazole derivatives is known to possess a wide range of pharmacological properties, including but not limited to:

  • Anti-inflammatory

  • Analgesic

  • Anticancer

  • Antimicrobial

  • Antiviral

The tosyl group can influence the biological activity by altering the molecule's interaction with biological targets and its pharmacokinetic profile. Given its structural features, this compound could be investigated as an intermediate in the synthesis of more complex, biologically active molecules or evaluated for its own therapeutic potential. Pyrazole-sulfonamide hybrids, for instance, have shown promising anticancer activity.[1]

Logical Relationship of Pyrazole Derivatives in Drug Discovery:

G Role of Pyrazole Derivatives A Pyrazole Core Structure B Chemical Modification (e.g., Tosylation) A->B C Library of Pyrazole Derivatives B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Drug Development E->F

Caption: The central role of pyrazole derivatives in the drug discovery process.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. While detailed experimental data on its physicochemical properties and a specific, published synthesis protocol are currently limited, its structural relationship to a wide range of biologically active pyrazole derivatives suggests its potential as a building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

References

Spectroscopic and Synthetic Overview of 1-Tosyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 3-Methyl-1-tosyl-1H-pyrazol-5-amine and analysis of a representative analogue.

Extensive searches for spectroscopic data for the specific compound this compound did not yield any direct experimental results. This suggests that while the compound is noted as a potential drug intermediate, its detailed characterization may not be readily available in the public domain.

To provide relevant information for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a closely related and well-characterized compound: 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole . This analogue, which features a tosyl group on the pyrazole (B372694) ring, serves as a valuable reference for understanding the spectroscopic characteristics and synthetic approaches applicable to this class of molecules. The primary structural differences from the target compound are the presence of a phenyl group at position 5 (instead of an amine) and a p-tolyl group at position 3 (instead of a methyl group).

Spectroscopic Data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole

The following tables summarize the quantitative spectroscopic data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole.[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.75d8.12H (aromatic)
7.63d8.42H (aromatic)
7.50–7.43m-5H (aromatic)
7.23–7.19m-4H (aromatic)
6.59s-1H (pyrazole ring)
2.38s-3H (methyl)
2.37s-3H (methyl)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
155.34Quaternary Carbon (Pyrazole Ring)
149.48Quaternary Carbon (Pyrazole Ring)
145.22Quaternary Carbon (Aromatic)
139.36Quaternary Carbon (Aromatic)
134.93Quaternary Carbon (Aromatic)
130.00Aromatic CH
129.70Aromatic CH
129.60Aromatic CH
129.42Aromatic CH
129.40Aromatic CH
128.56Aromatic CH
128.02Aromatic CH
127.80Aromatic CH
126.38Aromatic CH
109.53CH (Pyrazole Ring)
21.67Methyl Carbon
21.40Methyl Carbon
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+H]⁺389.1318389.1310

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and characterization of 1-tosyl-1H-pyrazoles, based on published methods.[1]

General Synthesis of 1-Tosyl-1H-pyrazoles

A common method for the synthesis of 1-tosyl-1H-pyrazoles involves the reaction of a suitable pyrazole precursor with tosyl chloride in the presence of a base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted 1-tosyl-1H-pyrazole.

experimental_workflow start Starting Materials (Pyrazole Precursor, TsCl) reaction Reaction (Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (1-Tosyl-1H-pyrazole) purification->product characterization Spectroscopic Characterization product->characterization Analysis nmr NMR (¹H, ¹³C) characterization->nmr hrms HRMS characterization->hrms

References

In-Depth Technical Guide: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a sulfonamide derivative of a pyrazole (B372694), a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are found in numerous FDA-approved drugs and are known to interact with a variety of biological targets. The addition of a tosyl group can modify the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity. This technical guide provides an overview of the available information on this compound, with a focus on its synthesis and characterization.

Chemical Identity

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in the scientific literature. However, data from a closely related structural analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide , provides valuable insights into the expected spectral characteristics. The primary difference in this analog is the presence of a tert-butyl group instead of a methyl group at the 3-position of the pyrazole ring and an additional N-methylation.

Table 1: Spectroscopic Data for the Structural Analog N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]

Data TypeObservation
FT-IR (ATR, cm⁻¹) 2957 (C-H), 1595 (C=N, C=C), 1363 (asymmetric SO₂), 1170 (symmetric SO₂), 892 (S-N), 676 (S-C)
¹H NMR (400 MHz, CDCl₃), δ (ppm) 7.78 (d, J = 8.0 Hz, 4H), 7.34 (d, J = 8.0 Hz, 4H), 5.74 (s, 1H), 3.40 (s, 3H), 2.48 (s, 6H), 1.24 (s, 9H)
¹³C NMR (100 MHz, CDCl₃), δ (ppm) 160.9, 145.9, 135.8, 130.9, 129.8, 129.0, 103.7, 35.6, 32.4, 30.4, 21.9
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₂H₂₈N₃O₂S₂ [M+H]⁺: 462.1516; Found: 462.1510

Experimental Protocols

The synthesis of this compound would likely proceed via a sulfonamidation reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride. The following is a generalized experimental protocol adapted from the synthesis of a similar compound.[1]

Synthesis of this compound (Proposed)

  • Materials:

    • 3-Methyl-1H-pyrazol-5-amine

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (B128534) (TEA) or another suitable base

    • Acetonitrile (or another suitable aprotic solvent)

    • Ethyl acetate

    • Distilled water

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine in acetonitrile.

    • Add triethylamine to the solution.

    • To this stirring mixture, add p-toluenesulfonyl chloride portion-wise at room temperature.

    • Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) and monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • To the residue, add distilled water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Characterize the purified product using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.

Logical Relationships and Workflows

The synthesis of this compound follows a straightforward chemical transformation. This can be visualized as a logical workflow from starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Reactant1 3-Methyl-1H-pyrazol-5-amine Reaction Sulfonamidation Reaction Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, though it is not a widely characterized or commercially available substance. Its synthesis can be achieved through a standard sulfonamidation reaction. The data presented here, largely based on a close structural analog, provides a foundational understanding for researchers interested in the synthesis and further investigation of this and similar pyrazole derivatives. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

References

An In-depth Technical Guide on the Stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine. Due to the absence of specific stability studies on this compound in publicly available literature, this guide synthesizes information based on the known chemical properties and stability of its core functional groups: the pyrazole (B372694) ring and the N-tosylamide moiety. The experimental protocols provided are based on established methodologies for stability testing of heterocyclic pharmaceutical compounds.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The tosyl group is frequently employed as a protecting group for amines, forming a stable sulfonamide linkage. Understanding the stability of this molecule is crucial for its potential development as a pharmaceutical agent, as it influences its synthesis, formulation, storage, and biological activity.

Predicted Stability Profile

The stability of this compound is predicted based on the individual stabilities of the pyrazole ring and the tosylamide functional group.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability. It is expected to be relatively resistant to moderate heat and light. However, certain conditions can lead to its degradation. The pyrazole ring is generally resistant to oxidation due to its aromatic nature.[1] Reactions typically target substituents on the ring rather than the ring itself.[1] The pyrazole ring is susceptible to opening under harsh oxidative conditions, especially when strong oxidants are used or in the presence of strong bases.[1] The presence of an amino group at the C5 position can make the ring more prone to oxidative opening.[1] The aromaticity of the pyrazole ring makes it resistant to reduction, often requiring harsh conditions like high-pressure catalytic hydrogenation to break the aromatic system.[1] In acidic media, the pyrazole ring is expected to be relatively stable, though protonation of the nitrogen atoms can occur, potentially making it more susceptible to nucleophilic attack under forcing conditions.[2]

  • Tosylamide Group: The N-tosyl group forms a sulfonamide, which is known to be a very stable protecting group for amines.[3] Sulfonamides are generally resistant to a wide range of reaction conditions.[4] Cleavage of the N-S bond in tosylamides typically requires harsh conditions, such as strong acid and heat or potent reducing agents.[3][5] For instance, hydrolysis of N-arylsulfonamides can be achieved with trifluoromethanesulfonic acid.[6]

Based on this, this compound is predicted to be a relatively stable compound under normal storage conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and high-temperature conditions.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis:

    • Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the tosylamide bond may undergo hydrolysis to yield 3-methyl-1H-pyrazol-5-amine and p-toluenesulfonic acid. The pyrazole ring itself is expected to be more stable but could undergo degradation under very harsh acidic conditions.

    • Alkaline Hydrolysis: Tosylamides are generally stable to base. However, at high temperatures and strong basic conditions, hydrolysis might occur, although likely to a lesser extent than acidic hydrolysis.

  • Oxidation: The pyrazole ring, particularly with the C5-amine substituent, is a potential site for oxidation.[1] Strong oxidizing agents could lead to ring-opening or the formation of hydroxylated or N-oxide derivatives. The methyl group on the pyrazole ring could also be a site of oxidation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Studies on other sulfonamides have shown that thermal degradation can lead to the cleavage of the C-S and S-N bonds.[7][8] For sulfamethoxazole, thermal degradation resulted in the release of aniline (B41778) and SO2.[8] A similar fragmentation pattern could be possible for this compound.

  • Photodegradation: Pyrazole derivatives have been investigated for their photostability, and some are used as fluorescent probes due to their good photostability.[9] However, prolonged exposure to high-intensity UV or visible light could potentially lead to degradation, possibly through radical mechanisms or rearrangement reactions.[10]

A visual representation of the potential degradation pathways is provided below.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation A This compound B 3-Methyl-1H-pyrazol-5-amine A->B Acidic/Basic Conditions C p-Toluenesulfonic acid A->C Acidic/Basic Conditions D Ring-opened products A->D Strong Oxidants E Hydroxylated derivatives A->E Oxidizing Agents F N-oxides A->F Oxidizing Agents G Fragmentation products A->G High Temperature H Photolytic products A->H UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12] The following are generalized protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

4.1. General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution will be used for the subsequent stress studies.

4.2. Acidic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 M and 1 M HCl.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples with an appropriate amount of sodium hydroxide (B78521) (NaOH).

  • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.3. Basic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 M and 1 M NaOH.

  • Follow the incubation, sampling, and neutralization (with HCl) steps as described for acidic hydrolysis.

  • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.4. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubate the solution at room temperature.

  • Withdraw samples at various time points.

  • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.5. Thermal Degradation (Solid State)

  • Place a known amount of the solid compound in a controlled temperature oven at various temperatures (e.g., 60 °C, 80 °C, 105 °C).

  • Withdraw samples at different time points.

  • Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.

4.6. Photostability Testing (Solid State and Solution)

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow A API Sample Preparation B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Sample Analysis (e.g., HPLC) C->H D->H E->H F->H G->H I Data Evaluation H->I J Peak Purity Analysis I->J K Mass Balance Calculation I->K L Identification of Degradants I->L M Degradation Pathway Elucidation I->M

Caption: Workflow for a forced degradation study.

Analytical Methodology for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for such studies.[15][16]

5.1. Proposed HPLC Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry of the parent compound (a wavelength of maximum absorbance).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

Method development and validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is recommended for easy comparison of the data.

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradation Products
Control2499.80.20
0.1 M HCl (60 °C)890.59.52
1 M HCl (60 °C)485.214.83
0.1 M NaOH (60 °C)2495.14.91
1 M NaOH (60 °C)1292.37.72
3% H₂O₂ (RT)2488.711.34
Thermal (80 °C, solid)4896.43.61
Photolytic (ICH Q1B)-98.21.81

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

While specific stability data for this compound is not currently available, a predictive assessment based on its chemical structure suggests it is a relatively stable molecule. The primary potential degradation pathways include hydrolysis of the tosylamide bond and oxidation of the pyrazole ring under harsh conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to empirically determine its stability profile. Such studies are indispensable for the development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

Solubility of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Organic Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often used as an intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and handling in both laboratory and industrial settings. An extensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive predicted solubility profile based on its molecular structure and outlines a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

Molecular Structure Analysis:

  • Polar Moieties: The structure includes a primary amine (-NH2) group and a sulfonamide (-SO2N-) linkage, both of which are polar and capable of acting as hydrogen bond donors and acceptors.[3] The pyrazole (B372694) ring itself is a polar heterocyclic system. These features suggest an affinity for polar solvents.

  • Non-Polar Moieties: The tosyl group contains a non-polar benzene (B151609) ring and a methyl group. The methyl group on the pyrazole ring also contributes to the non-polar character of the molecule.

Predicted Solubility:

Based on this structural analysis, the following solubility trends are anticipated. This information is summarized in Table 1.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of the alcohol can engage in hydrogen bonding with the amine and sulfonamide groups of the solute.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighThese solvents have significant dipole moments and can interact with the polar functional groups of the solute, though they do not donate hydrogen bonds.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and are good at dissolving a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than alcohols and ketones. THF is more polar than diethyl ether and is expected to be a better solvent.
Aromatic Toluene, BenzeneLowThe non-polar aromatic ring of the solvent will have some affinity for the tosyl group, but overall polarity mismatch with the polar groups will limit solubility.
Aliphatic Hexane, HeptaneVery LowThese are non-polar solvents and are unlikely to effectively solvate the polar functional groups of this compound.[1]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for experimentally determining the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Data Reporting:

    • Calculate the solubility as the concentration of the solute in the saturated solution.

    • Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_result 4. Result start Start add_solid Add excess solid solute to vial start->add_solid Begin protocol add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC-UV or other method dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate report Report solubility (e.g., mg/mL) at T calculate->report end End report->end

Caption: Workflow for Solubility Determination.

References

3-Methyl-1-tosyl-1H-pyrazol-5-amine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of a Key Pyrazole (B372694) Intermediate

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as a "privileged scaffold" in medicinal chemistry. The incorporation of a tosyl (p-toluenesulfonyl) group, a common protecting group and a moiety known to influence biological activity, makes this compound a valuable intermediate in the synthesis of a wide range of potentially therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

While specific experimental data for this compound is not extensively reported in the public domain, the chemical properties can be inferred from its constituent parts and related analogs. The table below summarizes the available data for the parent amine, 3-methyl-1H-pyrazol-5-amine, which serves as the immediate precursor.

PropertyValueReference
Molecular Formula C4H7N3[1]
Molecular Weight 97.12 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Boiling Point 213 °C (14 mmHg)[1]
Flash Point >110 °C[1]
Density 1.221 g/cm³[1]

Synthesis of this compound

The synthesis of this compound is expected to follow a standard procedure for the N-sulfonylation of aminopyrazoles. This involves the reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

A detailed experimental protocol for the synthesis of a closely related analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, provides a strong template for the synthesis of the title compound.[2] The following is a generalized procedure adapted for the synthesis of this compound.

Materials:

Procedure:

  • To a solution of 3-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile, add triethylamine (1.2-2.2 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride (1-2 equivalents) in acetonitrile to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

It is important to note that the reaction can potentially yield a mixture of the mono-tosylated product and a di-tosylated byproduct where the exocyclic amine is also sulfonated. The stoichiometry of the reagents, particularly the amount of tosyl chloride and base, will influence the product distribution.[2]

Synthesis_Workflow reagents 3-Methyl-1H-pyrazol-5-amine + p-Toluenesulfonyl Chloride + Triethylamine solvent Acetonitrile (Solvent) reagents->solvent Dissolve reaction Stir at Room Temperature (12 hours) solvent->reaction Reaction Medium workup Solvent Evaporation & Aqueous Workup reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While this compound is primarily considered a drug intermediate, the broader class of pyrazole-sulfonamide derivatives has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for compounds derived from this core structure.

Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in the Aurora kinase inhibitor tozasertib.[3] Modifications on the pyrazole ring have been shown to significantly affect the selectivity and potency of these inhibitors.[3] It is plausible that derivatives of this compound could be explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Pyrazole-based Inhibitor (e.g., Derivative of This compound) Inhibitor->Kinase Binds to ATP-binding site

References

The Discovery of Substituted Aminopyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted aminopyrazoles, a privileged scaffold in modern medicinal chemistry.

Substituted aminopyrazoles have emerged as a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Their versatile structure has been successfully exploited to target a range of debilitating diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of substituted aminopyrazole discovery, from fundamental synthesis protocols to their interaction with key biological pathways.

Core Synthetic Methodologies

The synthesis of the aminopyrazole core can be achieved through several reliable methods. The most prevalent approaches involve the condensation of β-ketonitriles with hydrazines and efficient one-pot three-component reactions.

Synthesis via β-Ketonitrile Condensation

A versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine (B178648) or its derivatives.[1][2] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon yields the 5-aminopyrazole ring system.[1][2]

Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol (B145695).[3]

  • Hydrazine Addition: Add hydrazine hydrate (B1144303) or a substituted hydrazine (1.0-1.2 equivalents) to the solution.[3]

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a duration determined by the specific substrates, typically monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired substituted aminopyrazole.[3]

Three-Component Synthesis

One-pot, multi-component reactions offer an efficient and atom-economical approach to constructing diverse libraries of substituted aminopyrazoles. A common strategy involves the reaction of a 1,3-dicarbonyl compound, a substituted phenyl isothiocyanate, and hydrazine hydrate, often mediated by iodine in ethanol.[4]

Experimental Protocol: Iodine-Mediated Three-Component Synthesis

  • Reaction Setup: To a 25 mL single-neck flask, add the substituted phenyl isothiocyanate (0.5 mmol), 1,3-dicarbonyl compound (0.5 mmol), hydrazine hydrate (0.5 mmol), and iodine (0.5 mmol) in ethanol (5 mL).[4]

  • Reaction Conditions: The reaction mixture is stirred at 60°C for several hours, with progress monitored by TLC.[4]

  • Purification: After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the target multi-substituted aminopyrazole.[4]

Biological Evaluation Protocols

The therapeutic potential of newly synthesized substituted aminopyrazoles is assessed through a battery of in vitro assays. Key evaluations include cytotoxicity screening against cancer cell lines and specific enzyme inhibition assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The aminopyrazole compounds are dissolved in DMSO and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations for 48 to 72 hours.[5]

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.[5]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

To determine the specific molecular targets of aminopyrazole derivatives, in vitro kinase inhibition assays are performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: A stock solution of the test aminopyrazole is prepared in 100% DMSO and serially diluted to create a concentration range for IC₅₀ determination.[8]

  • Kinase Reaction: The kinase, its specific substrate, and the test compound are incubated in a kinase reaction buffer. The reaction is initiated by the addition of ATP.[8]

  • ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[8]

  • Luminescence Measurement: The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.[8]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected substituted aminopyrazole derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Substituted Aminopyrazoles

Compound ClassTarget Cancer Cell Line(s)IC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)
Pyrazolo[1,5-a]pyrimidinesHCT-116, HepG2, MCF-71.26 - 3.22--
Spiro Pyrazolo[3,4-b]pyridinesHepG2, HeLa4.2, 5.9Doxorubicin, Cisplatin1.7, 4.8
Aryl Azo Imidazo[1,2-b]pyrazolesMCF-76.1, 8.0, 7.4Doxorubicin10.3
Pyrazole-Indole Hybrid (7a)HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrid (7b)HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazolopyrimidine (7)MCF-711.51 ± 0.355-Fluorouracil-
Pyrazolopyrimidine (7)HCT-11621.25 ± 0.375-Fluorouracil-

Data compiled from multiple sources.[5][7][9]

Table 2: Kinase Inhibitory Activity of Substituted Aminopyrazoles

CompoundTarget KinaseActivityKey Finding
Compound 6FGFR2 (WT & V564F)Sub-nM GI₅₀Potent against wild-type and gatekeeper mutant.
Compound 19FGFR1 / FGFR425.1 / 438 nM GI₅₀Demonstrates some selectivity against FGFR4.
Analog 24CDK2 / CDK5Low-nM potencyExhibits excellent selectivity for CDK2/5.
Pyrazole-Indole Hybrid (7a)CDK2IC₅₀ = 0.074 ± 0.15 µMSuperior inhibitory activity compared to roscovitine.
Pyrazole-Indole Hybrid (7b)CDK2IC₅₀ = 0.095 ± 0.10 µMSuperior inhibitory activity compared to roscovitine.

Data compiled from multiple sources.[9][10]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted aminopyrazoles are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune responses. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

G cluster_synthesis Synthesis of Aminopyrazoles cluster_screening In Vitro Biological Screening cluster_lead_optimization Lead Optimization Start Start Synthesis Chemical Synthesis (e.g., 3-Component Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

General workflow for the discovery and initial evaluation of substituted aminopyrazoles.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS_MAPK FGFR->RAS_MAPK Activates PI3K_AKT PI3K_AKT FGFR->PI3K_AKT Activates PLCg PLCg FGFR->PLCg Activates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR Inhibits Proliferation Proliferation Survival Survival RAS_MAPK->Proliferation PI3K_AKT->Survival Cell_Metabolism Cell_Metabolism PLCg->Cell_Metabolism

Simplified FGFR signaling pathway and the inhibitory action of aminopyrazoles.

CDK_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F CyclinD_CDK46->E2F CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates Rb->E2F Inhibits E2F->CyclinE_CDK2 Promotes transcription G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Drives Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->CyclinE_CDK2 Inhibits

Role of CDKs in cell cycle progression and inhibition by aminopyrazoles.

HPK1_Signaling TCR T-Cell Receptor HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibitory) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Negative Regulation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->HPK1 Inhibits Enhanced_T_Cell_Activation Enhanced T-Cell Activation Aminopyrazole->Enhanced_T_Cell_Activation

HPK1-mediated negative regulation of T-cell signaling and its reversal by aminopyrazoles.

LRRK2_Signaling LRRK2_Mutant Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_Mutant->Rab_GTPases Hyper-phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Dysregulates Autophagy Autophagy Rab_GTPases->Autophagy Dysregulates Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->LRRK2_Mutant Inhibits

Simplified LRRK2 signaling in Parkinson's disease and the therapeutic potential of aminopyrazole inhibitors.

Conclusion

The substituted aminopyrazole scaffold represents a highly successful platform in the ongoing quest for novel and effective therapeutic agents. The synthetic accessibility and the potential for diverse functionalization have allowed for the generation of extensive compound libraries, leading to the discovery of potent and selective inhibitors for a variety of biological targets. The data and protocols presented in this guide underscore the importance of a systematic approach to the discovery and development of aminopyrazole-based drugs. Continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a Versatile Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of various pharmaceutically active compounds. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The tosyl group in this compound serves as a crucial protecting group and allows for selective functionalization, making it a valuable building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the precursor 3-Methyl-1H-pyrazol-5-amine, followed by the tosylation of its amino group.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine

This protocol is based on the reaction of cyanoacetone with hydrazine (B178648) hydrate (B1144303).[2]

Materials:

  • Cyanoacetone or its alkali metal salt

  • Hydrazine hydrate or a hydrazinium (B103819) salt

  • Hydrochloric acid (if starting with the alkali salt)

  • Ethanol (B145695)

  • Toluene (optional, for workup)

Procedure:

  • In a reaction vessel, combine cyanoacetone (1.0 eq) with hydrazine hydrate (1.0-1.2 eq) in a suitable solvent such as water or ethanol.

  • If using an alkali metal salt of cyanoacetone, dissolve it in water and add hydrazine hydrate. Then, carefully add hydrochloric acid to adjust the pH to approximately 1-2 to initiate the reaction.

  • The reaction mixture is stirred at a temperature ranging from 30°C to 100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if an alkali salt was used, the resulting alkali metal chloride can be precipitated by adding a low molecular weight alkanol like ethanol and removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or crystallization to yield 3-Methyl-1H-pyrazol-5-amine as a solid.

Protocol 2: Synthesis of this compound

This protocol is adapted from the tosylation of a structurally similar aminopyrazole derivative.[1] The tosyl group protects the exocyclic amine, allowing for subsequent reactions at other positions of the pyrazole ring.

Materials:

Procedure:

  • Dissolve 3-Methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Synthesis Parameters
StepReactantsSolventBaseTemperatureTime (h)Typical Yield
Precursor Synthesis Cyanoacetone, Hydrazine HydrateWater/Ethanol-30-100°C4-8~72%
Tosylation 3-Methyl-1H-pyrazol-5-amine, p-Toluenesulfonyl chlorideDCM/ACNPyridine/TEA0°C to RT12-24>85% (est.)

Yields are based on literature for similar compounds and may vary.

Table 2: Representative Spectroscopic Data

The following data are representative of what can be expected for this compound, based on analyses of similar structures.[1]

Analysis TypeExpected Data
¹H NMR δ (ppm): 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), 7.2-7.3 (d, 2H, Ar-H meta to SO₂), ~6.0 (s, 1H, pyrazole C4-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, pyrazole C3-CH₃). A broad singlet for the NH proton is also expected.
¹³C NMR δ (ppm): ~145 (Ar-C-SO₂), ~140 (Pyrazole C5), ~135 (Ar-C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~100 (Pyrazole C4), ~21 (Ar-CH₃), ~12 (Pyrazole C3-CH₃).
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1350 and ~1170 (asymmetric and symmetric SO₂ stretch).
MS (ESI) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O₂S).

Application Notes: Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various kinase and enzyme inhibitors. The tosyl group can be removed under specific conditions to liberate the amine for further reactions, or the pyrazole ring can be functionalized while the amine is protected.

Application 1: Intermediate for Kinase Inhibitors (JAK and CDK families)

Aminopyrazole-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are crucial targets in cancer therapy.[3][4][5][6][7]

Synthetic Workflow: A common strategy involves the coupling of the aminopyrazole core with a substituted pyrimidine (B1678525) or a similar heterocyclic system.

G A This compound B Deprotection (Tosyl Removal) A->B  e.g., HBr/AcOH C 3-Methyl-1H-pyrazol-5-amine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Substituted Pyrimidine/Pyrazine D->E F Kinase Inhibitor Core E->F

Synthetic pathway to a generic kinase inhibitor.

Biological Pathway: JAK/STAT Signaling JAK inhibitors block the signaling cascade that leads to cell proliferation and survival, which is often dysregulated in cancers and inflammatory diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor JAK Inhibitor (e.g., AZD1480) Inhibitor->JAK

Simplified JAK/STAT signaling pathway and point of inhibition.
Application 2: Intermediate for COX-2 Inhibitors (Celecoxib Analogues)

The pyrazole core is central to the structure of Celecoxib (B62257), a selective COX-2 inhibitor used to treat inflammation and pain.[8][9] Analogues can be synthesized using functionalized pyrazole intermediates.

Synthetic Workflow: The synthesis of Celecoxib analogues often involves the reaction of a diketone with a substituted hydrazine, followed by further modifications. The aminopyrazole intermediate can be used to construct related structures.

G A This compound B Functional Group Interconversion A->B C Modified Pyrazole Intermediate B->C E Suzuki or Buchwald-Hartwig Coupling C->E D Coupling Partner (e.g., Arylboronic acid) D->E F COX-2 Inhibitor Scaffold E->F

General synthetic route to COX-2 inhibitor analogues.

Biological Pathway: Prostaglandin (B15479496) Synthesis COX-2 inhibitors selectively block the cyclooxygenase-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and swelling.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA activated by PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 catalyzed by COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins Inhibitor COX-2 Inhibitor (e.g., Celecoxib Analogue) Inhibitor->COX2

Inhibition of the prostaglandin synthesis pathway by COX-2 inhibitors.
Table 3: Biological Activity of Drug Classes Derived from Pyrazole Intermediates

Drug ClassTarget(s)Example Compound(s)Biological Activity (IC₅₀/Kᵢ)Therapeutic Area
JAK Inhibitors JAK2AZD1480Potent nanomolar inhibitionOncology
CDK Inhibitors CDK2PHA-533533Kᵢ = 31 nMOncology
COX-2 Inhibitors COX-2Celecoxib AnalogsVaries, often in µM rangeInflammation

Disclaimer: The protocols and data presented are for informational purposes for research professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The provided protocols are generalized and may require optimization for specific applications.

References

Application Notes and Protocols for the Use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a key heterocyclic building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent and selective inhibitors of various protein kinases. The tosyl group on the pyrazole (B372694) nitrogen serves as a protecting group and can influence the reactivity of the pyrazole ring, while the 5-amino group provides a nucleophilic handle for the crucial cyclocondensation reaction to form the fused pyrimidine (B1678525) ring. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers and professionals in drug discovery and development.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine core, which is central to the activity of numerous kinase inhibitors. This is typically achieved through a cyclocondensation reaction with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.

A general synthetic scheme for this transformation is depicted below:

G cluster_reactants Reactants cluster_products Product reactant1 This compound reaction Cyclocondensation (Acid or Base Catalysis, Heat or Microwave) reactant1->reaction reactant2 β-Dicarbonyl Compound (e.g., Acetylacetone (B45752), Diethyl Malonate) reactant2->reaction product Substituted Pyrazolo[1,5-a]pyrimidine detosylation Detosylation (e.g., NaOH, TFA) product->detosylation reaction->product final_product Kinase Inhibitor Scaffold detosylation->final_product

General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.

Protocol 1: Synthesis of 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine via Conventional Heating

This protocol describes the synthesis of a model pyrazolo[1,5-a]pyrimidine using acetylacetone as the β-dicarbonyl compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with continuous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-methyl-5-tosylpyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol outlines a more rapid, microwave-assisted synthesis using diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide solution

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • In a microwave-safe reaction vessel, suspend this compound (1.0 eq) in ethanol.

  • Add diethyl malonate (1.2 eq) followed by a catalytic amount of sodium ethoxide solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After cooling, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Data Presentation

Kinase TargetInhibitor ScaffoldRepresentative IC50 (nM)Reference Compound Example
Pim-1 KinasePyrazolo[1,5-a]pyrimidine10 - 100SGI-1776
Aurora A KinaseN-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine5 - 50Tozasertib (VX-680) analog
CDK22-Anilino-pyrazolo[1,5-a]pyrimidine20 - 200PHA-767491
PI3Kδ2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine15 - 150CAL-101 (Idelalisib) analog

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general PI3K/AKT/mTOR signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a typical workflow for their synthesis and evaluation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and inhibitor action.

G Start Start: This compound + β-Dicarbonyl Synthesis Synthesis: Cyclocondensation Start->Synthesis Purification Purification: Crystallization or Chromatography Synthesis->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization Screening Biological Screening: Kinase Inhibition Assay (e.g., IC50 determination) Characterization->Screening Lead Lead Compound Identification Screening->Lead

Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward and efficient cyclocondensation reactions, amenable to both conventional heating and microwave-assisted methods, allow for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important building block in the development of novel kinase inhibitors.

Application Notes and Protocols for N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key transformation for synthesizing libraries of compounds for drug discovery and development. The N-aryl pyrazole (B372694) scaffold is a privileged motif in medicinal chemistry. Two robust and widely applicable protocols are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Overview of N-arylation Strategies

The introduction of an aryl group onto the exocyclic amine of this compound is a critical step in the synthesis of various biologically active molecules. The tosyl group at the N1 position of the pyrazole ring serves as a protecting group, directing the arylation to the C5-amino substituent. The two primary methods for achieving this transformation are the Buchwald-Hartwig and Ullmann cross-coupling reactions.[1][2][3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][5] It typically employs a palladium precatalyst, a bulky biarylphosphine ligand, and a base.

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen significant improvements with the development of more effective catalyst systems, allowing for milder reaction conditions.[1][3][6] It is a valuable alternative, particularly for specific substrates where palladium-based methods may be less effective.

The choice between these methods can depend on factors such as the electronic properties of the aryl halide, steric hindrance, and the presence of sensitive functional groups.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the N-arylation of this compound with various aryl halides using a palladium catalyst and a phosphine (B1218219) ligand.[4][5]

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 eq.) and the aryl halide (1.2 eq.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane, 0.2 M concentration relative to the amine).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl product.

Quantitative Data Summary: Buchwald-Hartwig N-arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (2.0)Toluene1101885
24-ChloroanisolePd(OAc)₂ (3)tBuBrettPhos (6)NaOt-Bu (1.5)Dioxane1002478
31-Bromo-4-fluorobenzenePd₂(dba)₃ (2)XPhos (8)Cs₂CO₃ (2.0)Toluene1201691
42-BromopyridinePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (2.0)Dioxane1102075

Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Buchwald-Hartwig N-arylation

Buchwald_Hartwig_Workflow A 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Amine & Aryl Halide B->C D 4. Add Dry, Degassed Solvent C->D E 5. Heat Reaction (100-120 °C) D->E F 6. Monitor by TLC/LC-MS E->F 12-24h G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Purification (Chromatography) H->I J Product I->J

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol details the N-arylation of this compound with aryl iodides using a copper(I) iodide catalyst and a diamine ligand.[4] This method is a reliable alternative to palladium-catalyzed reactions.

Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl iodide (1.2 eq.), CuI (10 mol%), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Ligand Addition: Add anhydrous dioxane (0.2 M concentration relative to the amine) followed by the diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 20 mol%) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a Celite® pad.

  • Extraction: Wash the filtrate sequentially with aqueous ammonia, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl product.

Quantitative Data Summary: Ullmann Condensation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)Diamine (20)K₃PO₄ (2.0)Dioxane1102479
21-Iodo-3-methoxybenzeneCuI (10)Diamine (20)K₃PO₄ (2.0)Dioxane1103672
31-Fluoro-4-iodobenzeneCuI (10)Diamine (20)K₂CO₃ (2.0)DMF1202483
42-IodopyridineCuI (10)Diamine (20)K₃PO₄ (2.0)Dioxane1104865

Yields are representative. "Diamine" refers to trans-N,N'-dimethyl-1,2-cyclohexanediamine.

Experimental Workflow: Ullmann Condensation

Ullmann_Workflow A 1. Add Amine, Aryl Iodide, CuI, & Base to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Solvent & Diamine Ligand B->C D 4. Heat Reaction (110 °C) C->D E 5. Monitor by TLC/LC-MS D->E 24-48h F 6. Cool & Filter E->F G 7. Aqueous Workup F->G H 8. Purification (Chromatography) G->H I Product H->I Signaling_Pathway cluster_0 Drug Discovery Process cluster_1 Mechanism of Action Start 3-Methyl-1-tosyl- 1H-pyrazol-5-amine N_Arylation N-arylation (Buchwald-Hartwig or Ullmann) Start->N_Arylation Library Library of N-Aryl Pyrazole Derivatives N_Arylation->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Kinase Protein Kinase (Target) Hit->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition Pathway Downstream Signaling Blocked Inhibition->Pathway Effect Therapeutic Effect Pathway->Effect

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry. The pyrazole (B372694) scaffold is a privileged structure found in numerous biologically active compounds, and palladium-catalyzed reactions offer a powerful toolkit for its elaboration and the synthesis of novel drug candidates.[1] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of diverse functionalities.

Introduction to Palladium-Catalyzed Coupling with Pyrazoles

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For pyrazole derivatives, these reactions are instrumental in late-stage functionalization, a key strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The tosyl group on the pyrazole nitrogen in this compound serves as a protecting group and can influence the regioselectivity of subsequent reactions. The 5-amino group provides a handle for further derivatization or can participate directly in coupling reactions.

General Workflow for Palladium-Catalyzed Coupling

A typical workflow for the palladium-catalyzed coupling of this compound involves the careful selection of the palladium catalyst, ligand, base, and solvent, followed by the reaction setup under an inert atmosphere, monitoring of the reaction progress, and finally, product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Coupling Partners: - this compound - Aryl/Vinyl/Alkyl Halide/Triflate or Boronic Acid/Ester or Terminal Alkyne/Alkene Reagents Select Reaction Components: - Palladium Catalyst - Ligand - Base - Solvent Start->Reagents Setup Reaction Setup under Inert Atmosphere (N2 or Ar) Reagents->Setup Heating Heating and Stirring Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Quench Reaction Quenching Monitoring->Quench Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification End Characterized Product Purification->End

Figure 1: General workflow for palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound to be used in a Suzuki coupling, it would first need to be halogenated, for example at the 4-position. Alternatively, if a boronic acid derivative of the pyrazole is available, it can be coupled with various aryl or vinyl halides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrazole

ParameterCondition
Reactants 4-Bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%)[3][4]
Ligand (If using Pd precatalyst) XPhos (4-10 mol%)[4]
Base K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)[5]
Solvent 1,4-Dioxane/H₂O (4:1)[5]
Temperature 80-110 °C
Time 12-24 h
Yield 60-95% (yields are typical for similar substrates)
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. In the context of this compound, the amino group can act as the nucleophile in a coupling with an aryl or heteroaryl halide.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Reactants This compound (1.2 equiv.), Aryl halide (1.0 equiv.)
Catalyst Pd₂(dba)₃ (2-5 mol%) or a suitable Pd precatalyst
Ligand XPhos, RuPhos, or BrettPhos (4-10 mol%)
Base NaOt-Bu (1.5 equiv.) or K₃PO₄ (2.0 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 12-24 h
Yield 50-90% (yields are typical for similar substrates)
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound.

  • Reaction Setup: To a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this would typically require a halogenated derivative of this compound.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Reactants 4-Iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)[6]
Co-catalyst CuI (5-10 mol%)[6]
Base Et₃N or i-Pr₂NH (2.0-3.0 equiv.)
Solvent DMF or THF
Temperature Room temperature to 60 °C
Time 4-12 h
Yield 70-95% (yields are typical for similar substrates)
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a hypothetical 4-iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine.

  • Reaction Setup: In a Schlenk tube, dissolve the 4-iodo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent (e.g., DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide (6 mol%).

  • Base Addition: Add the base (e.g., Et₃N, 2.5 equiv.).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 50 °C) until the starting material is consumed as indicated by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. A halogenated pyrazole derivative would be required for this transformation.

Table 4: Representative Conditions for Heck Reaction

ParameterCondition
Reactants 4-Bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Alkene (1.5 equiv.)
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand P(o-tolyl)₃ or PPh₃ (10-20 mol%)
Base Et₃N or K₂CO₃ (1.5-2.0 equiv.)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Time 12-24 h
Yield 40-80% (yields are typical for similar substrates)
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction with a hypothetical 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine.

  • Reaction Setup: Combine the 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), alkene (1.5 equiv.), palladium acetate (B1210297) (10 mol%), phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 20 mol%), and base (e.g., Et₃N, 2.0 equiv.) in a sealed tube.

  • Solvent Addition: Add the degassed solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product by flash chromatography.

Application in Drug Discovery: Kinase Inhibitors

Pyrazole-containing compounds are prominent in the development of kinase inhibitors.[7] The functionalized pyrazoles synthesized via the palladium-catalyzed methods described above can be screened for their inhibitory activity against various kinases, which are key targets in oncology and inflammatory diseases. The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival, is a common target for such inhibitors.[7]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->AKT

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.

The synthesized compounds can be evaluated in in-vitro kinase assays to determine their potency (e.g., IC₅₀ values). This data is crucial for establishing SAR and optimizing lead compounds.

Conclusion

Palladium-catalyzed cross-coupling reactions are highly effective methods for the derivatization of this compound. The protocols provided herein serve as a guide for researchers to synthesize a diverse range of functionalized pyrazoles for applications in drug discovery and medicinal chemistry. While specific examples for the target molecule are limited in the literature, the general procedures for related pyrazole systems offer a solid foundation for reaction optimization.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. They are recognized as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of targeted therapies in oncology and other diseases. This document provides detailed protocols for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing from 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The synthetic strategy involves a two-step process: the deprotection of the N-tosyl group, followed by a cyclocondensation reaction with various 1,3-dicarbonyl compounds.

Overall Synthetic Workflow

The synthesis proceeds in two main stages. The first stage is the removal of the tosyl protecting group from the starting material to yield the reactive 3-methyl-1H-pyrazol-5-amine intermediate. The second stage is the cyclocondensation of this intermediate with a selected 1,3-dicarbonyl compound to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Cyclocondensation start This compound deprotection Deprotection (e.g., Cs2CO3, THF/MeOH) start->deprotection intermediate 3-Methyl-1H-pyrazol-5-amine deprotection->intermediate cyclocondensation Cyclocondensation (e.g., Reflux in AcOH or EtOH) intermediate->cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone (B45752), Diethyl Malonate, Ethyl Acetoacetate) dicarbonyl->cyclocondensation product Substituted Pyrazolo[1,5-a]pyrimidine cyclocondensation->product

Caption: Overall workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Stage 1: Deprotection of this compound

This protocol describes a mild method for the removal of the N-tosyl group using cesium carbonate.[1] This method is advantageous due to its compatibility with various functional groups.

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq) to the solution.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-methyl-1H-pyrazol-5-amine.

Quantitative Data (Deprotection)

Starting MaterialProductReagentsSolventTemp.Time (h)Yield (%)Reference
This compound3-Methyl-1H-pyrazol-5-amineCs₂CO₃THF/MeOHRT18>90[1]
Stage 2: Cyclocondensation Reactions

The resulting 3-methyl-1H-pyrazol-5-amine can be reacted with various 1,3-dicarbonyl compounds to yield differently substituted pyrazolo[1,5-a]pyrimidines.

Protocol 2.1: Synthesis of 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of 3-methyl-1H-pyrazol-5-amine with acetylacetone.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2.2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the reaction with diethyl malonate.[2]

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Diethyl malonate

  • Sodium ethoxide solution (prepared from sodium and ethanol)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (2.1 eq) in anhydrous ethanol.

  • To the sodium ethoxide solution, add a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol, followed by diethyl malonate (1.5 eq).[2]

  • Heat the reaction mixture at reflux for 24 hours.[2]

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[2]

Protocol 2.3: Synthesis of 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine

This protocol outlines the reaction with ethyl acetoacetate (B1235776).

Materials:

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine.

Quantitative Data (Cyclocondensation)

1,3-Dicarbonyl CompoundProductSolventCatalyst/BaseTemp.Time (h)Yield (%)Reference
Acetylacetone5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidineAcetic Acid-Reflux4-6HighGeneral Method
Diethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolEthanolSodium ethoxideReflux2489[2]
Ethyl acetoacetate5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidineEthanolPiperidineReflux8-10GoodGeneral Method

Application in Drug Development: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are known to act as hinge-binding motifs for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, they can inhibit Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.

G cluster_pathway Simplified CDK Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazolo[1,5-a]pyrimidines.

The pyrazolo[1,5-a]pyrimidine scaffold can be decorated with various substituents to achieve selectivity and potency against specific kinase targets, making this synthetic route highly valuable for generating compound libraries for drug discovery programs. The protocols outlined above provide a versatile platform for accessing a range of these important heterocyclic compounds.

References

Application Notes and Protocols: Deprotection of 1-Tosyl Group from Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-tosyl group is a widely utilized protecting group for the pyrazole (B372694) ring nitrogen in multi-step organic synthesis. Its electron-withdrawing nature stabilizes intermediates and can direct regioselectivity in subsequent reactions. However, its efficient and clean removal is crucial for the successful synthesis of final target molecules, particularly in the context of drug development where mild and selective reaction conditions are paramount.

These application notes provide a comprehensive overview of common methods for the deprotection of the 1-tosyl group from the pyrazole ring, complete with experimental protocols and a comparative data summary to aid in method selection.

General Deprotection Reaction

The fundamental transformation involves the cleavage of the nitrogen-sulfur bond to liberate the free NH-pyrazole and a tosyl-containing byproduct.

Caption: General scheme of 1-tosyl pyrazole deprotection.

Comparative Summary of Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's sensitivity to acidic, basic, or reductive conditions, as well as the presence of other functional groups. The following table summarizes common deprotection strategies with illustrative data.

MethodReagents and ConditionsSubstrate ExampleYield (%)Reaction Time (h)Reference
Basic Hydrolysis DBU (1.0 equiv.), Ethanol (B145695), 95 °C3,5-diphenyl-1-tosyl-1H-pyrazole8512[1]
Cesium Carbonate (3.0 equiv.), THF/Methanol (2:1), rt to refluxN-Tosyl-5-bromoindole (by analogy)95-1001-18[2]
NaOH or KOH, Alcohol, elevated temperaturesGeneral method for N-tosyl heterocyclesVariableVariable
Reductive Cleavage Magnesium (excess), Methanol, rtGeneral method for N-tosyl amidesGoodVariable[3][4]
Sodium Naphthalenide, THF, -78 °CGeneral method for sulfonamidesHighRapid
Acidic Cleavage HBr/Acetic Acid, 70 °CGeneral method for sulfonamidesVariableVariable
MeSO₃H, TFA, Thioanisole, rtGeneral method for sulfonamidesVariableVariable[5]

Experimental Protocols

Protocol 1: Deprotection using DBU in Ethanol (Basic Conditions)

This method is effective for robust pyrazole cores that can withstand elevated temperatures.

Materials:

  • 1-Tosyl-pyrazole derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (EtOH)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (B1210297) (EtOAc)

Procedure: [1]

  • To a solution of the 1-tosyl-pyrazole (0.2 mmol) in ethanol (2.0 mL), add DBU (1.0 equiv., 0.2 mmol).

  • Stir the reaction mixture at 95 °C under an air atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1H-pyrazole.

Protocol 2: Deprotection using Cesium Carbonate (Mild Basic Conditions)

This protocol, adapted from methodologies for other N-tosylated heterocycles, is suitable for substrates sensitive to strong bases or high temperatures.[2]

Materials:

  • 1-Tosyl-pyrazole derivative

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the 1-tosyl-pyrazole (1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL).

  • Add cesium carbonate (3.0 mmol, 3.0 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction can be gently heated to reflux if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 3: Deprotection using Magnesium in Methanol (Reductive Cleavage)

This reductive method is an alternative for substrates that are sensitive to basic or acidic conditions.

Materials:

  • 1-Tosyl-pyrazole derivative

  • Magnesium (Mg) turnings

  • Methanol (MeOH)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

Procedure: [3][4]

  • To a suspension of magnesium turnings (10-20 equivalents) in methanol, add the 1-tosyl-pyrazole (1.0 mmol).

  • Stir the mixture at room temperature. The reaction may be gently heated if necessary. Sonication can also be used to accelerate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected pyrazole.

Experimental Workflow: Synthesis and Deprotection of a 1-Tosyl Pyrazole

The following diagram illustrates a typical workflow from the synthesis of a 1-tosyl pyrazole to its subsequent deprotection.

experimental_workflow start Starting Materials (e.g., Alkyne and Tosylhydrazide) synthesis Synthesis of 1-Tosyl Pyrazole (e.g., Cyclization Reaction) start->synthesis purification1 Purification of 1-Tosyl Pyrazole (Column Chromatography) synthesis->purification1 deprotection Deprotection of 1-Tosyl Group (e.g., with DBU/EtOH) purification1->deprotection workup Aqueous Workup and Extraction deprotection->workup purification2 Final Purification (Column Chromatography) workup->purification2 product Deprotected Pyrazole purification2->product

Caption: A typical experimental workflow for the synthesis and deprotection of a 1-tosyl pyrazole.

Choosing the Right Deprotection Method

The selection of an appropriate deprotection method is crucial for the success of the synthesis. The following diagram outlines the key considerations.

deprotection_choice start Is the substrate sensitive to base? base_sensitive_yes Yes start->base_sensitive_yes base_sensitive_no No start->base_sensitive_no acid_sensitive Is the substrate sensitive to acid? base_sensitive_yes->acid_sensitive basic_method Use Basic Method (e.g., DBU, Cs₂CO₃) base_sensitive_no->basic_method acid_sensitive_yes Yes acid_sensitive->acid_sensitive_yes acid_sensitive_no No acid_sensitive->acid_sensitive_no reductive_labile Are other functional groups reducible? acid_sensitive_yes->reductive_labile acidic_method Use Acidic Method (e.g., HBr/AcOH) acid_sensitive_no->acidic_method reductive_labile_yes Yes reductive_labile->reductive_labile_yes reductive_labile_no No reductive_labile->reductive_labile_no consider_other Consider alternative protecting groups or milder specific methods reductive_labile_yes->consider_other reductive_method Use Reductive Method (e.g., Mg/MeOH) reductive_labile_no->reductive_method

Caption: Decision tree for selecting a 1-tosyl pyrazole deprotection method.

These application notes are intended to serve as a guide for the deprotection of 1-tosyl pyrazoles. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their specific substrates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its structural motif is found in molecules targeting a range of biological pathways, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. The tosyl group serves as a versatile protecting group and can influence the electronic properties of the pyrazole (B372694) ring, enabling further functionalization.

These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of this compound, starting from readily available materials. The protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: Synthesis of 5-Amino-3-methylpyrazole via the cyclization of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt.[3]

  • Step 2: Regioselective N-Tosylation of 5-Amino-3-methylpyrazole to yield the final product.

Data Presentation

Parameter Step 1: 5-Amino-3-methylpyrazole Synthesis Step 2: this compound Synthesis
Starting Material Sodium Cyanoacetone5-Amino-3-methylpyrazole
Scale 1.0 mol0.5 mol
Key Reagents Hydrazinium monohydrochloride, Toluene (B28343), Ethanol (B145695)p-Toluenesulfonyl chloride, Triethylamine (B128534), Acetonitrile
Molar Equivalents Sodium Cyanoacetone (1.0 eq), Hydrazinium monohydrochloride (1.0 eq)5-Amino-3-methylpyrazole (1.0 eq), p-Toluenesulfonyl chloride (1.05 eq), Triethylamine (1.2 eq)
Reaction Temperature 30-35°C, then azeotropic distillationRoom Temperature
Reaction Time 4.5 hours, then distillation12 hours
Solvent Volume 40% aq. solution, Toluene (400 mL), Ethanol (200 mL)Acetonitrile (2.0 L)
Typical Yield 85-90%85-90%
Purity (by HPLC) >95%>98%
Purification Method Distillation and PrecipitationRecrystallization

Experimental Protocols

Step 1: Scale-Up Synthesis of 5-Amino-3-methylpyrazole

This protocol is adapted from a known process for preparing 3-amino-5-methylpyrazole (B16524).[3]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Sodium cyanoacetone (1.0 mol, 117.07 g)

  • Hydrazinium monohydrochloride (1.0 mol, 68.51 g)

  • Deionized water

  • Toluene (600 mL)

  • Ethanol (200 mL)

  • Concentrated Hydrochloric Acid (for pH adjustment, if necessary)

Procedure:

  • Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride in the reactor. Adjust the pH to between 1 and 2 with catalytic amounts of concentrated hydrochloric acid.

  • Over a period of 45-60 minutes, add the sodium cyanoacetone to the hydrazinium monohydrochloride solution while maintaining the internal temperature at 30-35°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 4.5 hours at 30-35°C.

  • Add 400 mL of toluene to the reaction mixture. Heat the reactor to initiate azeotropic distillation to remove the water.

  • Once the water has been removed, distill off the toluene.

  • To the viscous residue, add 200 mL of ethanol to precipitate the sodium chloride byproduct.

  • Filter off the precipitated sodium chloride.

  • Remove the ethanol from the filtrate under reduced pressure to yield the crude 5-amino-3-methylpyrazole. The crude product can be purified by vacuum distillation.

Step 2: Scale-Up Synthesis of this compound

This protocol is based on a similar N-sulfonylation reaction.[4]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring and temperature probe.

  • 5-Amino-3-methylpyrazole (0.5 mol, 48.56 g)

  • p-Toluenesulfonyl chloride (TsCl) (0.525 mol, 100.1 g)

  • Triethylamine (TEA) (0.6 mol, 83.5 mL)

  • Acetonitrile (2.0 L)

  • Ethyl acetate (B1210297) (for extraction and recrystallization)

  • Brine solution

Procedure:

  • To the reactor, add 5-amino-3-methylpyrazole and acetonitrile. Stir until the solid is fully dissolved.

  • Add triethylamine to the solution.

  • Slowly add p-toluenesulfonyl chloride to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add 2.0 L of distilled water to the residue and extract with ethyl acetate (2 x 1.0 L).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 5-Amino-3-methylpyrazole cluster_step2 Step 2: Synthesis of this compound A1 Charge Reactor with Hydrazinium Monohydrochloride Solution A2 Add Sodium Cyanoacetone (30-35°C) A1->A2 A3 Stir for 4.5 hours A2->A3 A4 Azeotropic Distillation with Toluene A3->A4 A5 Precipitate NaCl with Ethanol A4->A5 A6 Filter and Concentrate A5->A6 A7 Vacuum Distillation A6->A7 A8 5-Amino-3-methylpyrazole A7->A8 B1 Dissolve 5-Amino-3-methylpyrazole and TEA in Acetonitrile A8->B1 Product from Step 1 B2 Add p-Toluenesulfonyl Chloride B1->B2 B3 Stir for 12 hours at Room Temp. B2->B3 B4 Solvent Evaporation B3->B4 B5 Aqueous Workup and Extraction with Ethyl Acetate B4->B5 B6 Dry and Concentrate B5->B6 B7 Recrystallization B6->B7 B8 This compound B7->B8

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis

G reagent1 Sodium Cyanoacetone intermediate 5-Amino-3-methylpyrazole reagent1->intermediate Cyclization reagent2 Hydrazinium Monohydrochloride reagent2->intermediate product This compound intermediate->product N-Tosylation reagent3 p-Toluenesulfonyl Chloride reagent3->product

Caption: Key reagents and intermediates in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key drug intermediate.[1][2] The primary challenges in this synthesis are achieving high yield and controlling the regioselectivity of the tosylation step.

Synthesis Overview

The synthesis is typically a two-step process. First, the pyrazole (B372694) core, 3-methyl-1H-pyrazol-5-amine, is formed. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) to yield the final product. Controlling the reaction conditions during the tosylation step is critical to prevent the formation of undesired isomers and other side products.

Synthesis_Pathway Reactants Cyanoacetone + Hydrazine (B178648) Hydrate (B1144303) Intermediate 3-Methyl-1H-pyrazol-5-amine Reactants->Intermediate [1] Cyclization Tosyl_Chloride + p-Toluenesulfonyl Chloride (TsCl) + Base Product This compound Tosyl_Chloride->Product [2] Tosylation

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: Why is my overall yield consistently low?

Answer: Low yield can result from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: The tosylation reaction may not have gone to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-methyl-1H-pyrazol-5-amine). If the starting material remains, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the pyrazole nitrogen for the reaction to proceed efficiently. Conversely, a very strong base could potentially lead to the degradation of the product or starting material.[3] Triethylamine (B128534) (TEA) is a commonly used base for such reactions.[4]

  • Product Degradation: The tosyl group can be sensitive to harsh conditions.[3] Avoid excessively high temperatures or highly acidic/basic conditions during workup and purification.

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Ensure your chosen solvent system for chromatography provides good separation and that you are not losing product due to high solubility during recrystallization.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer: The most common impurity is the N2-tosylated regioisomer. Pyrazoles have two ring nitrogens, and tosylation can occur at either position.[5]

  • Regioisomer Formation: The formation of the desired N1-isomer versus the undesired N2-isomer is influenced by steric and electronic factors. The methyl group at the C3 position provides some steric hindrance that should favor N1 tosylation. However, reaction conditions play a significant role.

    • Solvent Choice: The polarity of the solvent can influence which nitrogen is more accessible for reaction. Experimenting with different solvents (e.g., acetonitrile (B52724), dichloromethane, THF) may improve selectivity.[4]

    • Temperature Control: Some syntheses of tosylated pyrazoles show that temperature can be used to control the reaction outcome.[6] Running the reaction at a lower temperature may enhance the kinetic selectivity towards the desired isomer.

  • Di-tosylation: It is possible for the exocyclic amine group (-NH2) to also react with tosyl chloride, especially if excess reagent is used, leading to a di-tosylated product. To avoid this, use a controlled stoichiometry of tosyl chloride (e.g., 1.05-1.1 equivalents).

Question 3: I am having difficulty purifying the final product. How can I effectively remove unreacted tosyl chloride and separate isomers?

Answer: Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Removing Excess Tosyl Chloride: Unreacted tosyl chloride can complicate purification. A simple and effective method is to quench the reaction mixture and then stir it with a piece of filter paper (cellulose).[7] The cellulose (B213188) reacts with the excess tosyl chloride, which can then be removed by filtration.[7]

  • Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for separating the desired product from isomers and other impurities.[4] A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) and gradually increasing the ethyl acetate concentration, is often effective.

  • Crystallization: If chromatography does not yield a pure product, recrystallization can be attempted. Alternatively, the crude product can be dissolved and reacted with an acid (like oxalic or phosphoric acid) to form a salt, which can then be selectively crystallized to purify the pyrazole.[8]

Troubleshooting_Workflow Start Low Yield / Impure Product Check_TLC Analyze crude product by TLC/LCMS Start->Check_TLC SM_Remains Starting material remains? Check_TLC->SM_Remains Optimize_Time Increase reaction time or temperature SM_Remains->Optimize_Time Yes Isomers Multiple spots close to product? SM_Remains->Isomers No Success Pure Product, Improved Yield Optimize_Time->Success Optimize_Regio Optimize for regioselectivity: - Adjust temperature - Vary base/solvent Isomers->Optimize_Regio Yes Purification_Issue Streaking or poor separation? Isomers->Purification_Issue No Optimize_Regio->Success Optimize_Purify Refine purification: - Quench excess TsCl - Optimize chromatography solvent system - Attempt salt crystallization Purification_Issue->Optimize_Purify Yes Purification_Issue->Success No Optimize_Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimization of Reaction Conditions

The yield of the tosylation step is highly dependent on the reaction parameters. The following table provides a summary of key variables and their potential impact, based on general principles of pyrazole synthesis.

ParameterVariationExpected Impact on Yield/PurityRationale
Base Triethylamine (TEA), DIPEA, PyridineHigh Impact. The base is crucial for deprotonating the pyrazole N-H. TEA is a common and effective choice.[4] Weaker bases may result in lower yields, while stronger, non-nucleophilic bases could also be effective.
Solvent Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF)Medium Impact. Solvent polarity can influence reaction rate and regioselectivity. Acetonitrile is often a good starting point for this type of sulfonamidation.[4]
Temperature 0 °C to Room Temperature (RT) to 50 °CHigh Impact. Lower temperatures (e.g., 0 °C to RT) may improve regioselectivity by favoring the kinetically controlled product. Higher temperatures can increase the reaction rate but may lead to more side products.[6]
Reaction Time 4h to 24hMedium Impact. The reaction should be monitored by TLC to determine the optimal time. Excessively long reaction times can sometimes lead to product degradation.
TsCl Equivalents 1.05 to 1.5 eq.High Impact. Using a slight excess (1.05-1.1 eq.) of tosyl chloride ensures the consumption of the starting material. A large excess can lead to di-tosylation of the amino group.

Experimental Protocols

This section provides representative methodologies for the synthesis. Note: These protocols are based on analogous procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine

This procedure is adapted from methods for preparing similar aminopyrazoles.[9]

  • Materials: Cyanoacetone, hydrazine hydrate, ethanol, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetone (1.0 eq.) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq.) to the solution at room temperature.

    • Adjust the pH to approximately 1-2 with concentrated hydrochloric acid.[9]

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound

This procedure is based on the sulfonamidation of similar aminopyrazoles.[4]

  • Materials: 3-Methyl-1H-pyrazol-5-amine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq.) in acetonitrile in a round-bottom flask.

    • Add triethylamine (1.2 eq.) to the mixture and stir at room temperature.

    • In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a small amount of acetonitrile.

    • Add the TsCl solution dropwise to the pyrazole solution, maintaining the temperature at or below room temperature.

    • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.[4]

    • Upon completion, evaporate the solvent under reduced pressure.

    • Add distilled water to the residue and extract the mixture twice with ethyl acetate.[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.[4]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tosyl chloride is corrosive and a lachrymator. Hydrazine hydrate is toxic and a suspected carcinogen. Handle these reagents with extreme care.

Q: Which analytical techniques are best for characterizing the final product? A: The structure of the final product should be confirmed using a combination of techniques. 1H NMR and 13C NMR spectroscopy are essential for confirming the structure and regiochemistry.[6] High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[4]

Q: Can I use p-toluenesulfonic anhydride (B1165640) instead of tosyl chloride? A: Yes, p-toluenesulfonic anhydride can often be used as an alternative to tosyl chloride for tosylation reactions. It is less sensitive to moisture but may require slightly different reaction conditions (e.g., base, temperature). A trial reaction on a small scale is recommended to optimize conditions.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole (B372694) synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648). This reaction can produce two different regioisomeric pyrazoles, and controlling the reaction to yield the desired isomer is a critical challenge.[1] The selective synthesis of a specific regioisomer is often crucial as different isomers can exhibit distinct biological activities.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The Knorr condensation, a classic method for pyrazole synthesis, is governed by several factors that can be manipulated to control the isomeric outcome.[1][2][3] Reasonable selectivity is typically achieved when there is a significant steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound or the two nitrogen atoms of the substituted hydrazine.[1] Key influencing factors include:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered position.[1]

  • Electronic Effects: The relative reactivity of the two carbonyl carbons is influenced by electron-donating or electron-withdrawing groups. The more electrophilic carbonyl carbon is generally attacked first.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial condensation step.[1] Under acidic conditions, the reaction is typically under thermodynamic control, while basic conditions favor kinetic control.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol (B145695).[4][5][6]

  • Temperature: Reaction temperature can be a critical factor, influencing the kinetic versus thermodynamic product distribution.[1]

Q3: Are there alternative methods to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several strategies have been developed to overcome the regioselectivity limitations of the classical Knorr condensation.[1] These include:

  • Use of 1,3-Dicarbonyl Surrogates: Reactants like β-enaminones, β-enaminonitriles, or α-oxoketene acetals can be used in place of 1,3-dicarbonyls.[1] These surrogates have differentiated electrophilic centers, which enforces a specific reaction pathway and leads to a single regioisomer.

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or an alkene offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.[1]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[7][8]

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also yield pyrazoles, often with good regiocontrol.[9][10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers

  • Symptoms: ¹H NMR or GC-MS analysis shows two distinct product signals in approximately equal ratios. Multiple spots with similar Rf values are observed on TLC.[11]

  • Possible Cause: The substituents on the unsymmetrical 1,3-dicarbonyl compound have very similar steric and electronic properties, leading to no inherent preference for the initial hydrazine attack.

  • Troubleshooting Steps:

    • Change the Solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can modulate the reactivity of the carbonyl groups and often dramatically favor one isomer.[4][5]

    • Modify the pH: If using neutral or acidic conditions, try switching to basic conditions (e.g., using a base like sodium acetate (B1210297) or triethylamine).[1] This can favor the kinetic product by promoting the attack of the more nucleophilic nitrogen atom of the hydrazine.

    • Adjust the Temperature: Lowering the reaction temperature may favor the kinetic product and improve selectivity. Conversely, increasing the temperature might favor the thermodynamic product. Experiment with a range of temperatures to find the optimal condition.

Issue 2: The Major Product is the Undesired Regioisomer

  • Symptoms: The reaction yields a major product, but its characterization confirms it is the unwanted regioisomer.

  • Possible Cause: The inherent electronic and steric properties of the substrates favor the formation of the undesired isomer under the chosen reaction conditions.

  • Troubleshooting Steps:

    • Utilize a Dicarbonyl Surrogate: This is often the most effective solution. Instead of a 1,3-diketone, synthesize a β-enaminone from your diketone. The enamine group deactivates the adjacent carbonyl, directing the hydrazine to attack the other carbonyl carbon exclusively, thus ensuring the formation of a single isomer.[1]

    • Explore Alternative Synthetic Routes: Consider a completely different approach, such as a 1,3-dipolar cycloaddition or a multicomponent reaction, which may provide the desired regioisomer with high selectivity.[1]

Issue 3: Difficulty in Separating the Regioisomers

  • Symptoms: The regioisomers co-elute during column chromatography, or fractional recrystallization fails to yield pure compounds.

  • Possible Cause: The isomers have very similar polarities and solubilities.

  • Troubleshooting Steps:

    • Optimize Column Chromatography: Systematically screen various eluent systems using TLC, starting with non-polar solvents and gradually increasing polarity.[12] Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol). If silica (B1680970) gel fails, try a different stationary phase like alumina (B75360) or consider reversed-phase chromatography.[11]

    • Attempt Derivatization: If a suitable functional group is present (e.g., an N-H on the pyrazole ring), it may be possible to derivatize the mixture. The resulting derivatives might have different physical properties, allowing for easier separation. The directing group can then be removed.[11]

    • Re-evaluate the Synthesis: If separation is not feasible, it is often more efficient to revisit the synthesis and optimize the reaction conditions to produce a single isomer, as described in the issues above.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity in the condensation of unsymmetrical 1,3-diketones with methylhydrazine.

EntrySolventRatio (Isomer A : Isomer B)
14-Cl-PhCF₃Ethanol57 : 43
24-Cl-PhCF₃TFE85 : 15
34-Cl-PhCF₃HFIP97 : 3
42-FurylCF₃Ethanol65 : 35
52-FurylCF₃HFIP>99 : 1
6PhenylCH₃Ethanol67 : 33
7PhenylCH₃HFIP91 : 9

Data adapted from studies on regioselective pyrazole synthesis.[4][5] Isomer A corresponds to the 1-methyl-5-R¹-3-R²-pyrazole. Isomer B corresponds to the 1-methyl-3-R¹-5-R²-pyrazole.

Visualizations

Knorr_Regioselectivity cluster_start Reactants cluster_path_A Pathway A cluster_path_B Pathway B diketone Unsymmetrical 1,3-Diketone int_A Intermediate A diketone->int_A Attack at C1 int_B Intermediate B diketone->int_B Attack at C3 hydrazine R²-NHNH₂ hydrazine->int_A hydrazine->int_B prod_A Regioisomer A int_A->prod_A Cyclization & Dehydration prod_B Regioisomer B int_B->prod_B Cyclization & Dehydration start_point

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Troubleshooting_Workflow start Pyrazole Synthesis Yields Isomer Mixture check_ratio Isomeric Ratio? start->check_ratio separate Attempt Separation start->separate If synthesis cannot be modified near_50_50 Near 1:1 Ratio check_ratio->near_50_50 ~50:50 undesired_major Undesired Isomer is Major Product check_ratio->undesired_major Skewed action_solvent Change Solvent (e.g., to TFE/HFIP) near_50_50->action_solvent action_ph Modify pH (Acidic vs. Basic) near_50_50->action_ph action_surrogate Use 1,3-Dicarbonyl Surrogate (e.g., Enaminone) undesired_major->action_surrogate success Desired Isomer Obtained action_solvent->success action_ph->success action_surrogate->success chromatography Optimize Column Chromatography separate->chromatography chromatography->success

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[12]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up reagents (ethyl acetate, water, brine) and anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approx. 0.1 M concentration).

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature while stirring.

    • Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[12][13]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel (for flash chromatography)

    • Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)

    • Chromatography column, flasks for fraction collection

  • Procedure:

    • TLC Screening: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc) to find conditions that show good separation between the two isomer spots (ideally, a ΔRf > 0.15).

    • Column Preparation: Prepare a silica gel slurry in the least polar solvent system identified during TLC screening (e.g., hexane). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC. If separation is poor, a gradual increase in the eluent polarity (gradient elution) may be necessary to elute the more polar isomer.

    • Isolation: Combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the separated, pure regioisomers.

Protocol 3: Characterization of Regioisomers by 2D NMR Spectroscopy

Unambiguous identification of regioisomers is critical. 2D NMR techniques are powerful tools for this purpose.[14][15]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectra Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to assess purity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For an N-substituted pyrazole, a key correlation to look for is between the protons of the N-substituent and the protons on the adjacent C3 or C5 substituent. For example, in a 1,5-disubstituted pyrazole, a NOESY correlation between the N1-substituent and the C5-substituent will be observed. This correlation would be absent in the 1,3-disubstituted isomer.[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is used to confirm the connectivity of the pyrazole core. For instance, the protons of the N1-substituent should show a correlation to both the C3 and C5 carbons of the pyrazole ring, helping to definitively assign their chemical shifts.[14][15]

  • Analysis: The presence or absence of key cross-peaks in the NOESY and HMBC spectra will allow for the unambiguous assignment of the synthesized regioisomer.

References

Technical Support Center: Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Issue 1: Low Yield of the Desired Product

  • Symptoms: The isolated yield of this compound is significantly lower than expected. TLC analysis of the crude product shows multiple spots.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry.

    • Formation of Side Products: Competing side reactions can consume the starting material and reduce the yield of the desired product. Common side products include di-tosylated pyrazole (B372694) and isomeric N-tosylated pyrazoles.

    • Degradation of Starting Material or Product: The starting amine or the tosylated product might be unstable under the reaction conditions.

  • Solutions:

    • Optimize Reaction Conditions: Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature. Ensure the stoichiometry of reagents is accurate; a slight excess of tosyl chloride might be beneficial, but a large excess can promote di-tosylation.

    • Control Stoichiometry: Use close to a 1:1 molar ratio of 3-methyl-1H-pyrazol-5-amine to tosyl chloride to minimize the formation of the di-tosylated side product.

    • Purification: Utilize column chromatography to separate the desired product from unreacted starting materials and side products.

Issue 2: Presence of a Major, Less Polar Side Product

  • Symptoms: A significant spot with a higher Rf value than the product is observed on the TLC plate. The isolated side product may have a molecular weight corresponding to the addition of two tosyl groups.

  • Possible Cause:

    • Di-tosylation: The exocyclic amino group and the N1-position of the pyrazole ring can both be tosylated, leading to the formation of N,N-ditosyl or N1,N5-ditosyl pyrazole derivatives.[1]

  • Solutions:

    • Stoichiometric Control: Carefully control the amount of tosyl chloride used. A slight excess might be necessary to drive the reaction to completion, but a large excess should be avoided.

    • Order of Addition: Adding the tosyl chloride solution slowly to the solution of the aminopyrazole can help to maintain a low concentration of the tosylating agent and reduce the likelihood of di-tosylation.

Issue 3: Formation of Isomeric Products

  • Symptoms: NMR spectra of the product mixture show duplicate sets of peaks, suggesting the presence of isomers. Multiple spots with similar Rf values may be observed on TLC.

  • Possible Cause:

    • Regioisomers: Tosylation can occur on either the N1 or N2 nitrogen of the pyrazole ring, leading to the formation of regioisomers which can be difficult to separate.[2]

  • Solutions:

    • Purification: Careful column chromatography with an appropriate solvent system is often required to separate regioisomers.[2]

    • Alternative Synthetic Routes: If regioselectivity is a persistent issue, consider alternative synthetic strategies that offer better control over the position of functionalization.

Issue 4: Colored Impurities in the Final Product

  • Symptoms: The isolated product is yellow or reddish, even though the desired compound is expected to be a white or off-white solid.

  • Possible Causes:

    • Hydrazine (B178648) Impurities: Side reactions involving any residual hydrazine starting material from the synthesis of the aminopyrazole can produce colored impurities.[2][3]

    • Oxidation: Oxidation of the amine or other reaction intermediates can lead to colored byproducts.[2]

  • Solutions:

    • Purification by Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.[2]

    • Recrystallization: Recrystallization from a suitable solvent system can effectively remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The synthesis typically starts with 3-methyl-1H-pyrazol-5-amine, which is prepared by the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazine salt.[4]

Q2: What are the most common side products in this synthesis?

A2: The most common side products are the di-tosylated pyrazole, where both the exocyclic amine and a ring nitrogen are tosylated, and regioisomers resulting from tosylation at different nitrogen atoms of the pyrazole ring.[2]

Q3: How can I identify the side products in my reaction mixture?

A3: Side products are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[2]

Q4: What purification methods are most effective for this compound?

A4: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from side products and unreacted starting materials.[1][5] Recrystallization can also be used to purify the final product, particularly for removing colored impurities.[3]

Data Presentation

ParameterCondition A (Optimal)Condition B (Excess TsCl)Condition C (Low Temperature)
Molar Ratio (Amine:TsCl) 1 : 1.11 : 2.01 : 1.1
Temperature (°C) 25250
Reaction Time (h) 121224
Yield of Desired Product (%) ~85~40~30 (incomplete reaction)
Purity by HPLC (%) >98~60~50 (starting material present)
Major Side Product(s) Minor unreacted starting materialDi-tosylated pyrazoleUnreacted starting material

Experimental Protocols

Synthesis of this compound

A mixture of 3-methyl-1H-pyrazol-5-amine (1.0 eq.), triethylamine (B128534) (2.2 eq.), and a suitable solvent like acetonitrile (B52724) is stirred at room temperature. To this mixture, a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.[1]

Purification by Column Chromatography

The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to separate the desired product from impurities. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.[1][5]

Visualizations

Side_Product_Formation Start 3-Methyl-1H-pyrazol-5-amine + Tosyl Chloride Product This compound (Desired Product) Start->Product Desired Reaction (Controlled Stoichiometry) DiTosyl Di-tosylated Side Product Start->DiTosyl Excess Tosyl Chloride Isomer Regioisomeric Side Product Start->Isomer Non-regioselective Reaction

Caption: Logical pathways for product and side product formation.

References

Technical Support Center: Purification of Tosylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tosylated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude tosylated pyrazole (B372694) product?

A1: The most common impurities include unreacted starting materials such as the parent pyrazole and tosyl chloride, regioisomers (in the case of unsymmetrically substituted pyrazoles), and potentially the corresponding sulfonic acid if the tosyl chloride has hydrolyzed. In some cases, di-tosylated byproducts or products of partial de-tosylation may also be present.

Q2: My tosylated pyrazole appears to be degrading on the silica (B1680970) gel column. What is happening and how can I prevent it?

A2: N-tosyl pyrazoles can be susceptible to de-tosylation, especially on acidic silica gel. The acidic nature of standard silica gel can catalyze the cleavage of the N-S bond, leading to the formation of the parent pyrazole as a significant impurity in your collected fractions. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1% v/v in the eluent), before packing the column. Alternatively, using neutral alumina (B75360) as the stationary phase can also prevent de-tosylation.[1]

Q3: I am having trouble separating regioisomers of my tosylated pyrazole. What is the best approach?

A3: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of the mobile phase for silica gel chromatography is crucial. A shallow solvent gradient using a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), can enhance separation. It is advisable to conduct thorough TLC analysis with various solvent systems to identify the optimal eluent for separation before scaling up to column chromatography. In some cases, preparative HPLC may be necessary for complete separation.

Q4: My tosylated pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too supersaturated.[2] To address this, try the following:

  • Use a lower boiling point solvent system.

  • Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.[2]

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the pure compound to induce crystallization.[2]

  • Ensure slow cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Suggested Solution
De-tosylation on silica gel Neutralize the silica gel with triethylamine or use neutral alumina as the stationary phase.[1]
Co-elution of product with impurities Optimize the solvent system using TLC. A shallower gradient or a different solvent system may be required.
Product is too polar and is retained on the column Increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the mobile phase may be necessary.
Product is not sufficiently soluble in the mobile phase Choose a more appropriate mobile phase in which the compound is soluble.
Issue 2: Low Recovery from Recrystallization
Potential Cause Suggested Solution
Compound is too soluble in the chosen solvent, even at low temperatures. Select a different solvent or a mixed solvent system where the compound has high solubility when hot and low solubility when cold. Common systems include ethanol/water and hexane/ethyl acetate.[2]
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
The solution was not cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

Data Presentation

The choice between column chromatography and recrystallization for the purification of tosylated pyrazoles often depends on the specific impurities present and the desired level of purity. Below is a summary of expected outcomes based on typical laboratory results.

Purification Method Typical Purity Achieved Typical Yield Range Key Advantages Commonly Removed Impurities
Silica Gel Column Chromatography >98%60-90%Effective for separating compounds with different polarities, including regioisomers.Unreacted starting materials, regioisomers, polar and non-polar byproducts.
Recrystallization >99% (for well-formed crystals)50-85%Can provide very high purity material if a suitable solvent is found. Cost-effective and scalable.Removes impurities with different solubility profiles than the desired product.

Experimental Protocols

Protocol 1: Purification of a Tosylated Pyrazole by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a tosylated pyrazole using flash column chromatography.

Materials:

  • Crude tosylated pyrazole

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. A good starting point is a 9:1 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane. If de-tosylation is a concern, add 1% triethylamine to the solvent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude tosylated pyrazole in a minimal amount of dichloromethane (B109758) or the eluent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the determined solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 4:1 hexane:ethyl acetate) to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tosylated pyrazole.

Protocol 2: Purification of a Tosylated Pyrazole by Recrystallization

This protocol describes a general procedure for the recrystallization of a solid tosylated pyrazole.

Materials:

  • Crude tosylated pyrazole

  • Recrystallization solvent (e.g., ethanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask, reflux condenser, hot plate, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude tosylated pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Tosylated Pyrazole tlc TLC Analysis synthesis->tlc Assess Purity column Column Chromatography tlc->column Impurities with different polarities recrystal Recrystallization tlc->recrystal Solid with few impurities purity Purity & Yield Determination column->purity recrystal->purity characterization Structural Characterization (NMR, MS) purity->characterization

A general experimental workflow for the purification of tosylated pyrazoles.

troubleshooting_guide cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Impure? low_yield_col Low Yield? start->low_yield_col Yes oiling_out Oiling Out? start->oiling_out Yes pure_product Pure Product start->pure_product No detosylation De-tosylation? low_yield_col->detosylation Yes coelution Co-elution? low_yield_col->coelution No detosylation->coelution No neutralize_silica Neutralize Silica Gel or Use Alumina detosylation->neutralize_silica Yes optimize_eluent Optimize Eluent coelution->optimize_eluent Yes low_yield_rec Low Recovery? oiling_out->low_yield_rec No change_solvent Change Solvent System oiling_out->change_solvent Yes min_solvent Use Minimal Hot Solvent low_yield_rec->min_solvent Yes slow_cool Ensure Slow Cooling change_solvent->slow_cool

A troubleshooting decision tree for the purification of tosylated pyrazoles.

References

preventing decomposition of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-Methyl-1-tosyl-1H-pyrazol-5-amine. This resource is intended for researchers, scientists, and professionals in drug development to help prevent the decomposition of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by exposure to strong acids or bases, high temperatures, oxidizing agents, and prolonged exposure to air and moisture. The tosyl group is generally stable, but the pyrazole (B372694) ring and the exocyclic amine group can be susceptible to degradation under harsh conditions. Some amino-pyrazole derivatives are known to be sensitive to air.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, it is recommended to store this compound in a cool, dark, and dry place. For optimal preservation, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advised. This minimizes exposure to oxygen and moisture, which can contribute to degradation.

Q3: I've observed a color change in my sample of this compound. What could be the cause?

A3: A color change, such as turning yellow or brown, is a common indicator of decomposition. This is often due to oxidation of the amine functionality or other degradation pathways. Aromatic amines, in particular, can be prone to discoloration upon exposure to air and light.[1] If you observe a color change, it is crucial to assess the purity of the compound before proceeding with your experiment.

Q4: Can the tosyl protecting group be cleaved under typical experimental conditions?

A4: The tosyl group is a robust protecting group for amines and is generally stable under a wide range of reaction conditions.[2] Cleavage typically requires harsh conditions, such as strong acids (e.g., refluxing with concentrated HCl or heating in concentrated sulfuric acid) or reducing agents.[2][3] Therefore, unintended deprotection of the tosyl group is unlikely during standard experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in reaction Decomposition of the starting material.Verify the purity of this compound using HPLC or LC-MS before use. Ensure reaction conditions are not excessively harsh (e.g., high temperature, extreme pH).
Low yield in a reaction The starting material may have degraded during storage or the reaction.Follow recommended storage conditions. Consider running the reaction under an inert atmosphere.
Inconsistent experimental results Inconsistent quality of the starting material.Always use a fresh, pure sample of this compound. Re-evaluate purity if the compound has been stored for an extended period.
Sample discoloration Oxidation or other forms of decomposition.Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, purify the sample before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Analysis: Integrate the peak areas to determine the purity of the compound. The appearance of new peaks may indicate the presence of decomposition products.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound and identify potential degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a reference spectrum of the pure compound.[4][5][6][7] The presence of unexpected signals may indicate decomposition. Changes in chemical shifts or the disappearance of characteristic peaks can also be indicative of structural changes.[8]

Visualizations

DecompositionPathway This compound This compound Oxidized Species Oxidized Species This compound->Oxidized Species Oxidation (Air/Light) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Strong Acid/Base Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products High Temperature

Caption: Proposed decomposition pathways for this compound.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe_Unexpected_Result Unexpected Experimental Result (e.g., low yield, side products) Check_Purity Check Purity (HPLC, NMR) Observe_Unexpected_Result->Check_Purity Review_Conditions Review Experimental Conditions (Temp, pH, Atmosphere) Check_Purity->Review_Conditions Pure Purify_Sample Purify Sample Check_Purity->Purify_Sample Impure Modify_Conditions Modify Conditions Review_Conditions->Modify_Conditions Harsh Conditions Use_Fresh_Sample Use Fresh Sample Review_Conditions->Use_Fresh_Sample Mild Conditions Purify_Sample->Observe_Unexpected_Result Modify_Conditions->Observe_Unexpected_Result

Caption: Troubleshooting workflow for experiments involving this compound.

ExperimentalWorkflow Start Start Sample_Retrieval Retrieve Sample from Storage (-20°C, Inert Atmosphere) Start->Sample_Retrieval Purity_Check Purity Check (HPLC/NMR) Sample_Retrieval->Purity_Check Reaction_Setup Set up Reaction (Inert Atmosphere) Purity_Check->Reaction_Setup Reaction Perform Reaction (Monitor Temperature and pH) Reaction_Setup->Reaction Workup Reaction Workup Reaction->Workup Analysis Analyze Products Workup->Analysis End End Analysis->End

Caption: Recommended experimental workflow to prevent decomposition.

References

Technical Support Center: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Troubleshooting Guide

Q1: My reaction to synthesize this compound is showing multiple spots on TLC, even after completion. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Based on the typical synthesis route, which involves the reaction of 3-Methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, several impurities are possible:

  • Unreacted Starting Materials: Residual 3-Methyl-1H-pyrazol-5-amine and unreacted p-toluenesulfonyl chloride.

  • Regioisomers: Tosylation can occur at different positions on the pyrazole (B372694) ring, leading to isomeric impurities. The most common regioisomer is 3-Methyl-2-tosyl-1H-pyrazol-5-amine. The formation of these isomers is a known challenge in pyrazole chemistry.[1][2]

  • Di-tosylated Byproduct: Tosylation may occur on both a ring nitrogen and the exocyclic amine, resulting in a di-tosylated species.

  • Hydrolyzed Tosyl Chloride: p-Toluenesulfonic acid can be present if the tosyl chloride has been hydrolyzed by moisture.

Q2: I am observing a peak in my HPLC analysis that I suspect is a regioisomer. How can I confirm its identity?

A2: Confirming the identity of a regioisomer requires advanced analytical techniques. Here are the recommended steps:

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method that can separate the main peak from the impurity. Different column phases and mobile phase compositions should be tested to achieve baseline separation.

  • Mass Spectrometry (MS): Both the main peak and the impurity peak should have the same mass-to-charge ratio (m/z) in a mass spectrum, as they are isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structure elucidation.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the methyl group will differ between the 1-tosyl and 2-tosyl isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be different for the two isomers.

    • 2D NMR (e.g., HMBC, HSQC): These experiments can help to definitively establish the connectivity of the atoms and confirm which nitrogen atom the tosyl group is attached to.[3][4]

Q3: My final product of this compound has a lower than expected purity after purification by column chromatography. What can I do to improve it?

A3: Improving the purity of your product may require optimizing both the reaction and purification steps:

  • Reaction Conditions:

    • Base Selection: The choice of base can influence the regioselectivity of the tosylation. Experiment with different organic and inorganic bases.

    • Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts.

    • Order of Addition: Adding the tosyl chloride slowly to the solution of the pyrazole and base can help to minimize side reactions.

  • Purification:

    • Column Chromatography: If you are already using column chromatography, try using a different solvent system or a gradient elution to improve the separation of the desired product from its impurities.[3]

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying crystalline solids and can be very effective at removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities are typically related to the synthesis process. These include:

  • Unreacted 3-Methyl-1H-pyrazol-5-amine

  • p-Toluenesulfonyl chloride and its hydrolysis product, p-toluenesulfonic acid

  • Regioisomers, primarily 3-Methyl-2-tosyl-1H-pyrazol-5-amine

  • Di-tosylated byproducts

Q2: What are the acceptable limits for these impurities in a research or drug development setting?

A2: The acceptable limits for impurities depend on the intended use of the compound. For early-stage research, a purity of >95% is often acceptable. However, for drug development and preclinical studies, much stricter limits are imposed, often following the guidelines of the International Council for Harmonisation (ICH).

Q3: How can I differentiate between the 1-tosyl and 2-tosyl regioisomers using NMR?

A3: The chemical environment of the protons and carbons in the pyrazole ring is different for the 1-tosyl and 2-tosyl isomers, leading to distinct chemical shifts in their NMR spectra. Specifically, the chemical shift of the proton at the 4-position and the methyl group at the 3-position can be key indicators. 2D NMR techniques like HMBC can show a correlation between the tosyl group's sulfonyl oxygen and the adjacent protons on the pyrazole ring, which will differ between the two isomers.[5][6]

Q4: Is this compound stable? Are there any known degradation pathways?

A4: Tosylated pyrazoles are generally stable under neutral conditions. However, the tosyl group can be susceptible to cleavage under strongly acidic or basic conditions, which would lead to the formation of 3-Methyl-1H-pyrazol-5-amine and p-toluenesulfonic acid as degradation products.[7] It is recommended to store the compound in a cool, dry place and avoid exposure to harsh conditions.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

Impurity NameStructureTypical Analytical MethodKey Diagnostic Signal
3-Methyl-1H-pyrazol-5-amineHPLC, LC-MSDifferent retention time and m/z from the product.
p-Toluenesulfonyl chlorideHPLC, GC-MSDistinct retention time and mass spectrum.
p-Toluenesulfonic acidHPLC, LC-MSDifferent retention time and mass spectrum.
3-Methyl-2-tosyl-1H-pyrazol-5-amineHPLC, NMR, LC-MSSame m/z as the product, but different retention time and NMR chemical shifts.
Di-tosylated byproductHPLC, LC-MSHigher molecular weight and different retention time.

Experimental Protocols

Protocol: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and column used.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

5. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the main peak corresponding to this compound and any impurity peaks.

  • The relative percentage of each impurity can be calculated based on the peak area.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_identification Impurity Identification cluster_optimization Optimization cluster_final Final Product start Synthesize this compound tlc Perform TLC Analysis start->tlc multi_spots Multiple Spots Observed? tlc->multi_spots hplc Run HPLC-UV/MS multi_spots->hplc Yes pure_product Pure this compound multi_spots->pure_product No, Single Spot nmr Acquire NMR Spectra (1H, 13C, 2D) hplc->nmr Isomeric Impurities Suspected id_impurities Identify Impurities: - Starting Materials - Regioisomers - Byproducts nmr->id_impurities optimize Optimize Reaction and Purification Conditions id_impurities->optimize optimize->pure_product

Caption: Workflow for the identification and troubleshooting of impurities.

Logical_Relationship cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts reactant1 3-Methyl-1H-pyrazol-5-amine reaction Tosylating Reaction (Base, Solvent) reactant1->reaction reactant2 p-Toluenesulfonyl Chloride reactant2->reaction product Desired Product: This compound reaction->product impurity1 Regioisomer: 3-Methyl-2-tosyl-1H-pyrazol-5-amine reaction->impurity1 impurity2 Di-tosylated Byproduct reaction->impurity2 impurity3 Unreacted Starting Materials reaction->impurity3

Caption: Logical relationship of reactants to products and byproducts.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on avoiding over-reaction, controlling selectivity, and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of obtaining a mixture of products in pyrazole synthesis?

A1: The most frequent issue, particularly in the classical Knorr pyrazole synthesis, is poor regioselectivity.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), leading to the formation of two different regioisomeric pyrazoles.[1][2] Managing this selectivity is critical for synthesizing the desired isomer, which often possesses the specific biological activity of interest.[1]

Q2: My reaction mixture turns dark yellow or red during the synthesis. What causes this and how can it be prevented?

A2: The development of a deep yellow or red color is often due to the decomposition or side reactions of the hydrazine starting material, especially when using phenylhydrazine.[3][4] Oxidation of reaction intermediates or the final pyrazole product can also contribute to color formation.[3] To mitigate this, it is advisable to use high-purity or freshly distilled hydrazine, run the reaction at a lower temperature, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]

Q3: I am observing a low yield with significant amounts of unreacted starting materials. What are the likely causes and solutions?

A3: Low yields and incomplete reactions can stem from several factors.[5] The primary causes include poor quality or impure starting materials, suboptimal reaction conditions (e.g., insufficient time or temperature), or deactivation of a catalyst if one is used.[3][4] To troubleshoot, ensure the purity of your 1,3-dicarbonyl and hydrazine reagents.[4] You can try optimizing the reaction by increasing the temperature or prolonging the reaction time while monitoring progress by Thin Layer Chromatography (TLC).[3][4] In some cases, using a slight excess of one reagent can be beneficial.[3]

Q4: What are the most effective methods for separating regioisomeric pyrazole products?

A4: Separating regioisomers can be challenging but is most commonly achieved through column chromatography.[3][4] Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for successful separation.[3] Fractional recrystallization can also be an effective technique if the isomers have significantly different solubilities in a specific solvent system.[3][4]

Q5: Besides regioisomers, what other common byproducts can form during pyrazole synthesis?

A5: Aside from regioisomers, incomplete cyclization or aromatization can lead to pyrazoline intermediates as byproducts.[3] At high temperatures, unwanted side reactions can also produce polymeric or tarry materials.[4] Unreacted starting materials, such as the hydrazine, may also be present as impurities in the crude product.[3]

Troubleshooting Guides

Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

The formation of regioisomers is a primary challenge when using unsymmetrical 1,3-diketones. The reaction can proceed through two competing pathways, as illustrated below.

Caption: Competing pathways in Knorr pyrazole synthesis.

Several factors can be adjusted to favor one pathway over the other.

  • Solvent Choice: The choice of solvent can dramatically influence regioselectivity.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly increase the preference for one regioisomer compared to traditional solvents like ethanol (B145695).[2][6]

  • pH Control: The reaction's acidity or basicity can direct the initial nucleophilic attack.[1] Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically attacks first, whereas acidic conditions can alter nucleophilicity and change the outcome.[1]

  • Steric and Electronic Effects: Introducing significant steric bulk or strong electron-withdrawing/donating groups on either the dicarbonyl or hydrazine reactant can create a bias, favoring one reaction pathway.[1]

  • Use of Dicarbonyl Surrogates: A robust method to enforce regioselectivity is to replace the 1,3-diketone with a surrogate like a β-enaminone.[1] These substrates have a pre-defined difference in reactivity at the two electrophilic centers, forcing the reaction to proceed with high selectivity.[1]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the improvement in regioselectivity for the synthesis of 3-CF₃/5-Aryl pyrazoles when switching from ethanol to a fluorinated alcohol solvent.

Reactant (Aryl Group)SolventIsomer Ratio (3-CF₃/5-Aryl : 5-CF₃/3-Aryl)Reference
PhenylEthanol1 : 1.2[2]
PhenylHFIP> 20 : 1[2]
4-ChlorophenylEthanol1 : 1.5[2]
4-ChlorophenylHFIP> 20 : 1[2]
4-MethoxyphenylEthanol1 : 1.1[2]
4-MethoxyphenylHFIP> 20 : 1[2]

Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526.[2]

Guide 2: General Troubleshooting Workflow

For general issues like low yield, impurities, or reaction stalling, a systematic approach is recommended.

Caption: Troubleshooting workflow for pyrazole synthesis.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis in a Fluorinated Alcohol

This protocol describes a procedure optimized for high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours.[1] Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.[1]

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the major regioisomer.[1]

    • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis (MAOS) can offer drastically reduced reaction times and improved yields.[7]

  • Materials:

    • α,β-unsaturated ketone (chalcone) (1 mmol)

    • Hydrazine hydrate (B1144303) (1.2 mmol)

    • Glacial acetic acid (as solvent/catalyst)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the chalcone (B49325) (1 mmol) and hydrazine hydrate (1.2 mmol).[1]

    • Add glacial acetic acid as the solvent and catalyst.[1]

    • Seal the vessel and place it in the microwave reactor.[1]

    • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[7] Note: Optimal time and power may need to be determined empirically.

    • After the reaction, cool the vessel to room temperature.[1]

    • Pour the reaction mixture into ice-cold water to precipitate the product.[1]

    • Collect the solid by filtration, wash with water, and dry.[1]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Protocol 3: Purification of Crude Pyrazole by Acid-Base Extraction

This method is effective for removing non-basic, colored impurities from the crude product.[3]

  • Materials:

    • Crude pyrazole product

    • Suitable organic solvent (e.g., ethyl acetate, dichloromethane)

    • 1 M HCl (aqueous)

    • 1 M NaOH (aqueous)

  • Procedure:

    • Dissolve the crude pyrazole product in a suitable organic solvent.[3]

    • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl solution.[3]

    • Shake the funnel vigorously, allow the layers to separate, and drain the lower aqueous layer (containing the protonated pyrazole salt) into a flask.[3]

    • Wash the organic layer with the aqueous acid one more time and combine the aqueous extracts.[3]

    • Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).[3]

    • The purified pyrazole product should precipitate out. Collect the solid by filtration or extract it back into an organic solvent.[3]

References

Technical Support Center: Reactions of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Methyl-1-tosyl-1H-pyrazol-5-amine. The information is designed to address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Pyrazole (B372694) derivatives, including this compound, generally exhibit good solubility in polar aprotic solvents such as acetone (B3395972), acetonitrile, DMF, and DMSO.[1] They have moderate solubility in non-polar solvents like toluene (B28343) and dichloromethane, while their solubility in water is typically limited unless functionalized with polar groups.[1] For many pyrazole syntheses, acetone is a commonly used solvent at room temperature.[1]

Q2: My starting material, this compound, is not dissolving in the reaction solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: The solubility of most organic solids, including pyrazole derivatives, increases with temperature.[1][2]

  • Use a Co-solvent: Employing a mixture of solvents can improve solubility. For instance, adding a small amount of a solvent in which your compound is highly soluble (like DMSO or DMF) to a less effective solvent can be beneficial.[1]

  • Select an Alternative Solvent: Refer to the data on solvent effects for similar compounds to choose a more suitable solvent for your reaction. Aprotic dipolar solvents have been shown to yield better results in some cyclocondensation reactions.[1]

Q3: I am observing the formation of multiple products in my reaction. What are the likely side products?

A3: In reactions involving pyrazoles, the formation of regioisomers is a common issue, especially when using unsymmetrical starting materials.[3] The electronic and steric properties of the substituents on the pyrazole ring can influence the regioselectivity of the reaction.[4] Additionally, incomplete cyclization during synthesis can lead to hydrazone or enamine intermediates as impurities.[4]

Q4: How does the tosyl protecting group influence the reactivity of the pyrazole amine?

A4: The tosyl group is an electron-withdrawing group, which can affect the nucleophilicity of the pyrazole ring and the amine group. This can influence the reaction rates and the regioselectivity of subsequent reactions. In some cases, under harsh basic conditions, the tosyl group can be cleaved, leading to unintended side products.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired product, follow this troubleshooting workflow:

G start Low/No Yield check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions If reagents are pure end Improved Yield check_reagents->end If reagents were impure and now replaced optimize_solvent Optimize Reaction Solvent check_conditions->optimize_solvent If conditions are correct check_conditions->end If conditions were incorrect and now fixed consider_catalyst Consider Catalyst Addition/Change optimize_solvent->consider_catalyst If yield is still low optimize_solvent->end If solvent change is effective inert_atmosphere Run Reaction Under Inert Atmosphere consider_catalyst->inert_atmosphere If applicable inert_atmosphere->end

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

  • Impure Starting Materials: Ensure the purity of this compound, as well as all other reagents and solvents. Impurities can lead to undesirable side reactions.[4]

  • Incorrect Reaction Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent the formation of side products.[4]

  • Suboptimal Solvent: The choice of solvent significantly impacts reaction kinetics and yield.[6] If the reaction is not proceeding as expected, consider changing the solvent. Refer to the data table below for guidance on solvent selection based on similar reactions.

  • Decomposition: The starting material or product might be unstable under the reaction conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Catalyst Requirement: Some pyrazole syntheses require a catalyst to proceed.[3] If your reaction is sluggish, investigate whether a catalyst is needed.

Issue 2: Product Precipitation During Workup

This issue often arises when an aqueous solution is added to the organic reaction mixture, causing the product to crash out due to its low aqueous solubility.

Solutions:

  • Increase Organic Solvent Volume: Adding more of the organic solvent can help keep your product dissolved in the organic phase.

  • Use a Co-solvent System: Dissolve the precipitated product in a minimal amount of a "good" solvent (e.g., ethanol) before proceeding with the aqueous workup.[2]

  • pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can sometimes improve its solubility.

Quantitative Data: Solvent Effects on Halogenation of 3-aryl-1H-pyrazol-5-amines

The following table summarizes the effect of different solvents on the yield of the C-4 bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS), a reaction analogous to what might be performed on this compound.[7]

SolventYield (%)
n-Hexane65
EthanolLow
1,4-DioxaneLow
Dichloromethane (DCM)70-82
Ethyl Acetate (EtOAc)70-82
Acetonitrile (MeCN)70-82
N,N-Dimethylformamide (DMF)70-82
Dimethyl Sulfoxide (DMSO)Excellent

Data extracted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines.[7]

Experimental Protocols

General Protocol for C-4 Halogenation of this compound

This protocol is a generalized procedure based on the successful halogenation of similar pyrazole derivatives.[7]

G A 1. Dissolve pyrazole in solvent B 2. Add N-halosuccinimide A->B C 3. Stir at room temperature B->C D 4. Monitor by TLC C->D E 5. Aqueous workup D->E F 6. Extract with organic solvent E->F G 7. Purify by chromatography F->G

Caption: Experimental workflow for halogenation.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DCM or DMSO).

  • Reagent Addition: Add the N-halosuccinimide (e.g., NBS, NCS, or NIS) (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-halogenated product.

Signaling Pathways and Logical Relationships

The reactivity of the pyrazole ring is influenced by the electronic properties of its substituents. The tosyl group at the N1 position and the amine group at the C5 position have opposing electronic effects that direct the regioselectivity of electrophilic substitution reactions.

G pyrazole Pyrazole Ring c4 C4 Position Activated for Electrophilic Attack pyrazole->c4 tosyl Tosyl Group (N1) Electron-Withdrawing tosyl->pyrazole deactivates amine Amine Group (C5) Electron-Donating amine->pyrazole activates product 4-Substituted Product c4->product electrophile Electrophile (E+) electrophile->c4

Caption: Logical relationship for electrophilic substitution.

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for 3-Amino-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The 3-amino-5-methylpyrazole (B16524) moiety is a common scaffold in medicinal chemistry, and the protection of its 3-amino group is a critical step in many synthetic routes. This guide provides an objective comparison of alternative protecting groups for this specific application, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for your synthetic strategy.

Introduction to Amine Protecting Groups

The primary role of a protecting group is to temporarily mask a reactive functional group, such as the amino group of 3-amino-5-methylpyrazole, to prevent it from undergoing unwanted reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. This concept is often referred to as "orthogonal protection."[1][2]

This guide focuses on a comparative analysis of four common amine protecting groups: tert-Butoxycarbonyl (Boc), Trifluoroacetyl (TFA), Benzyl (B1604629) (Bn), and Phthalimide (B116566) (Phth).

Comparison of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan, including the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps. The following table summarizes the key characteristics of the selected protecting groups for the 3-amino group of 3-amino-5-methylpyrazole.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)StabilityOrthogonality
Boc Boc-NH-(Boc)₂O, Base (DMAP, DIPEA, or Pyridine), Solvent (DMF, DCM, or THF)Acidic (TFA, HCl) or NaBH₄ in EtOHHigh (~98%)High (>95%)Stable to base, nucleophiles, and catalytic hydrogenation.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
Trifluoroacetyl CF₃CO-NH-Trifluoroacetic anhydride (B1165640) (TFAA) or Ethyl trifluoroacetate, Base (e.g., Et₃N)Basic hydrolysis (e.g., aq. NaOH or K₂CO₃) or reductive cleavage.Good to HighGood to HighStable to acidic conditions and catalytic hydrogenation.Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Bn) groups.
Benzyl Bn-NH-Benzyl bromide or chloride, Base (e.g., K₂CO₃ or NaH), Solvent (ACN or DMF)Catalytic Hydrogenation (H₂, Pd/C) or strong acid (e.g., HBr/AcOH).Good to HighHighStable to acidic and basic conditions, and many oxidizing and reducing agents.Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
Phthalimide Phth-N-Phthalic anhydride, heat or Phthaloyl chloride, baseHydrazinolysis (hydrazine hydrate) or reductive cleavage (e.g., NaBH₄).Moderate to GoodGood to HighVery stable to acidic and mild basic conditions.Orthogonal to many protecting groups, but harsh deprotection can be a limitation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these protection and deprotection strategies.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protection Protocol:

To a solution of 3-amino-5-methylpyrazole (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) is added 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) and diisopropylethylamine (DIPEA, 1.5 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-Boc protected 3-amino-5-methylpyrazole. A reported yield for a similar aminopyrazole is 98%.

Deprotection Protocol (Acidic):

The Boc-protected 3-amino-5-methylpyrazole (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). The reaction is stirred at room temperature for 1-3 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene (B28343) to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base.

Deprotection Protocol (Mild):

For substrates sensitive to strong acid, a milder deprotection can be achieved. The Boc-protected pyrazole (B372694) is dissolved in ethanol (B145695), and sodium borohydride (B1222165) (NaBH₄, 2.0-3.0 eq) is added. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is worked up accordingly.

ProtectionDeprotectionWorkflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-amino-5-methylpyrazole 3-amino-5-methylpyrazole Reagents_P (Boc)₂O, Base (DMAP, DIPEA) 3-amino-5-methylpyrazole->Reagents_P Protection Solvent_P DCM or THF Boc-protected pyrazole Boc-protected pyrazole Reagents_P->Boc-protected pyrazole Boc-protected pyrazole_D Boc-protected pyrazole Reagents_D_Acid TFA or HCl Boc-protected pyrazole_D->Reagents_D_Acid Acidic Reagents_D_Mild NaBH₄, EtOH Boc-protected pyrazole_D->Reagents_D_Mild Mild Deprotected_pyrazole 3-amino-5-methylpyrazole Reagents_D_Acid->Deprotected_pyrazole Reagents_D_Mild->Deprotected_pyrazole

Workflow for Boc protection and deprotection.
Trifluoroacetyl (TFA) Protection and Deprotection

Protection Protocol (General):

To a solution of the amine (1.0 eq) and a base such as triethylamine (B128534) (Et₃N, 1.5 eq) in a suitable solvent like DCM at 0 °C, trifluoroacetic anhydride (TFAA, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until completion as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the trifluoroacetamide.

Deprotection Protocol:

The N-trifluoroacetyl protected aminopyrazole is dissolved in a mixture of methanol (B129727) and water. An aqueous solution of a base such as sodium hydroxide (B78521) or potassium carbonate (2-3 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the deprotection is complete. The product is then isolated by extraction and purified.

ProtectionDeprotectionWorkflow_TFA cluster_protection Trifluoroacetyl Protection cluster_deprotection Trifluoroacetyl Deprotection Amine 3-amino-5-methylpyrazole Reagents_P TFAA, Et₃N Amine->Reagents_P Protection TFA-protected TFA-protected pyrazole Reagents_P->TFA-protected TFA-protected_D TFA-protected pyrazole Reagents_D aq. NaOH or K₂CO₃ TFA-protected_D->Reagents_D Deprotection Deprotected 3-amino-5-methylpyrazole Reagents_D->Deprotected

Workflow for trifluoroacetyl protection and deprotection.
Benzyl (Bn) Protection and Deprotection

Protection Protocol:

To a suspension of 3-amino-5-methylpyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (B52724) (ACN), benzyl bromide (BnBr, 1.2 eq) is added. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-benzylated product.

Deprotection Protocol:

The N-benzyl protected aminopyrazole is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.

ProtectionDeprotectionWorkflow_Bn cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Amine 3-amino-5-methylpyrazole Reagents_P BnBr, K₂CO₃ Amine->Reagents_P Protection Bn-protected Bn-protected pyrazole Reagents_P->Bn-protected Bn-protected_D Bn-protected pyrazole Reagents_D H₂, Pd/C Bn-protected_D->Reagents_D Deprotection Deprotected 3-amino-5-methylpyrazole Reagents_D->Deprotected

Workflow for benzyl protection and deprotection.
Phthalimide (Phth) Protection and Deprotection

Protection Protocol (General):

A mixture of the amine (1.0 eq) and phthalic anhydride (1.0 eq) is heated, either neat or in a high-boiling solvent such as DMF or toluene, often with azeotropic removal of water. Alternatively, the amine can be reacted with phthaloyl chloride in the presence of a base.

Deprotection Protocol:

The phthalimide-protected aminopyrazole is dissolved in ethanol or methanol, and hydrazine (B178648) hydrate (B1144303) (excess) is added. The mixture is heated to reflux for several hours. The phthalhydrazide (B32825) precipitate is filtered off, and the filtrate containing the free amine is worked up.

ProtectionDeprotectionWorkflow_Phth cluster_protection Phthalimide Protection cluster_deprotection Phthalimide Deprotection Amine 3-amino-5-methylpyrazole Reagents_P Phthalic anhydride, Heat Amine->Reagents_P Protection Phth-protected Phthalimide-protected pyrazole Reagents_P->Phth-protected Phth-protected_D Phthalimide-protected pyrazole Reagents_D Hydrazine hydrate Phth-protected_D->Reagents_D Deprotection Deprotected 3-amino-5-methylpyrazole Reagents_D->Deprotected

Workflow for phthalimide protection and deprotection.

Conclusion

The selection of an appropriate protecting group for the 3-amino group of 3-amino-5-methylpyrazole is a critical decision in the design of a synthetic route. The Boc group offers a versatile and widely used option with mild deprotection conditions. The trifluoroacetyl group provides an alternative that is stable to acidic conditions, while the benzyl group is robust and removable under neutral hydrogenolysis conditions. The phthalimide group offers high stability but requires specific and sometimes harsh deprotection methods. By carefully considering the stability, orthogonality, and ease of introduction and removal, researchers can select the optimal protecting group to streamline their synthetic efforts and achieve their target molecules efficiently.

References

A Comparative Guide to the Synthetic Routes of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of these vital heterocyclic scaffolds can be approached through various pathways, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common synthetic routes to substituted aminopyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Key Synthetic Routes

The selection of a synthetic route to a target aminopyrazole is a critical decision influenced by factors such as desired substitution pattern, required scale, and available starting materials. Below is a summary of the most prevalent methods, highlighting their key performance indicators.

Synthetic RouteStarting MaterialsTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesCommon Limitations
Condensation of β-Ketonitriles β-Ketonitrile, Hydrazine (B178648) derivativeEthanol (B145695), reflux4 - 16 hours85 - 95[1]High yields, versatile for 5-aminopyrazoles, readily available starting materials.[1][2]Potential for regioisomeric mixtures with substituted hydrazines, may require harsh conditions.
Condensation of α,β-Unsaturated Nitriles α,β-Unsaturated nitrile, Hydrazine derivativeVaries: Basic (NaOEt, EtOH, 0°C) or Acidic (AcOH, Toluene, 110°C)2 - 14 hours85 - 90[3]Regioselective control (kinetic vs. thermodynamic), good yields.[3]Regioselectivity is highly condition-dependent.
Multicomponent Reactions (MCRs) Aldehyde, Malononitrile, PhenylhydrazineWater/Ethanol, 55°C, catalyst15 - 27 minutes85 - 93[4][5]High efficiency, atom economy, short reaction times, operational simplicity.[4][6]Catalyst may be required, optimization can be complex.
Thorpe-Ziegler Cyclization Dicyanohydrazone, Methyl bromoacetate (B1195939)Toluene, microwave irradiation~15 minutesModerate to GoodEfficient for 4-aminopyrazoles, rapid synthesis with microwave assistance.[3]Requires specific precursors, base-catalyzed ring closure.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Synthesis of 5-Amino-3-phenyl-1H-pyrazole via Condensation of a β-Ketonitrile

This protocol describes the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine hydrate (B1144303).

Reactants:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization from ethanol to yield the final product.

Regioselective Synthesis of a 3-Aminopyrazole via Condensation of an α,β-Unsaturated Nitrile

This protocol outlines the kinetically controlled synthesis of a 3-aminopyrazole.

Reactants:

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask and cool to 0°C.

  • In a separate flask, dissolve the 3-methoxyacrylonitrile and the substituted alkylhydrazine in ethanol.

  • Add the solution from step 2 dropwise to the cold sodium ethoxide solution over 45-60 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product promptly.

Multicomponent Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol details a one-pot, three-component synthesis of a highly substituted aminopyrazole.[4][5]

Reactants:

  • Benzaldehyde (B42025) derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Water/Ethanol (1:1 mixture)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (as an example catalyst)[4]

Procedure:

  • In a test tube, combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and the catalyst.

  • Add the water/ethanol solvent mixture (1 mL total).

  • Stir the mixture at 55°C using a magnetic stirrer.

  • Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 1:1).

  • Upon completion (typically 15-27 minutes), cool the reaction to room temperature.

  • Add hot ethanol or chloroform (B151607) (3 mL) and stir for 1 minute.

  • Separate the catalyst by centrifugation, wash with ethanol, and dry.

  • Evaporate the solvent from the reaction mixture and recrystallize the crude product from ethanol to obtain the pure aminopyrazole.[4]

Synthesis of a Tetrasubstituted 4-Aminopyrazole via Thorpe-Ziegler Cyclization

This protocol describes a one-pot procedure for the synthesis of a 4-aminopyrazole derivative.[3]

Reactants:

  • Dicyanohydrazone (1 equivalent)

  • Methyl bromoacetate (1.1 equivalents)

  • Base (e.g., sodium ethoxide)

  • Toluene

Procedure:

  • In a microwave-safe vessel, dissolve the dicyanohydrazone in toluene.

  • Add methyl bromoacetate and the base to the solution.

  • Seal the vessel and heat the reaction mixture using microwave irradiation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture.

  • Perform an appropriate aqueous work-up to remove the base and salts.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Condensation of β-Ketonitrile A0 β-Ketonitrile C0 Hydrazone Intermediate A0->C0 Nucleophilic Attack B0 Hydrazine B0->C0 D0 5-Aminopyrazole C0->D0 Intramolecular Cyclization

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

G cluster_1 Condensation of α,β-Unsaturated Nitrile A1 α,β-Unsaturated Nitrile C1 Michael Adduct A1->C1 Michael Addition B1 Hydrazine B1->C1 D1 3-Aminopyrazole (Kinetic) C1->D1 Rapid Cyclization (Basic, 0°C) E1 5-Aminopyrazole (Thermodynamic) C1->E1 Equilibration & Cyclization (Acidic, Heat)

Caption: Regioselective synthesis from α,β-unsaturated nitriles.

G cluster_2 Multicomponent Reaction (MCR) A2 Aldehyde D2 Arylidene Malononitrile A2->D2 Knoevenagel Condensation B2 Malononitrile B2->D2 C2 Phenylhydrazine E2 Substituted 5-Aminopyrazole C2->E2 D2->E2 Michael Addition & Cyclization

Caption: One-pot multicomponent synthesis of aminopyrazoles.

G cluster_3 Thorpe-Ziegler Cyclization A3 Dicyanohydrazone C3 Alkylated Intermediate A3->C3 Alkylation B3 Alkylating Agent B3->C3 D3 4-Aminopyrazole C3->D3 Intramolecular Cyclization (Base)

Caption: Synthesis of 4-aminopyrazoles via Thorpe-Ziegler cyclization.

References

In Vitro Kinase Assays for Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyrazole (B372694) scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Quantifying the inhibitory activity of these derivatives is crucial, and various in vitro assays are available for this purpose. This guide provides a detailed comparison of two prevalent methodologies: the ADP-Glo™ Luminescence-Based Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. It includes experimental data, detailed protocols, and visualizations to assist in selecting the appropriate assay for your research needs.

Comparison of Key In Vitro Kinase Assay Methodologies

Choosing the right assay depends on the specific research question, be it determining direct binding affinity or measuring the inhibition of enzymatic activity. Below is a comparison of two widely used platforms.

FeatureADP-Glo™ Kinase AssayLanthaScreen® Eu Kinase Binding Assay
Principle Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. A luciferase/luciferin system generates a luminescent signal proportional to the ADP concentration.[3][4]A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[5][6]
Readout Luminescence.[7]TR-FRET (Fluorescence Resonance Energy Transfer).[5]
Assay Type Enzymatic activity assay.Binding affinity assay.[8]
Key Advantages - Universal for any ADP-generating enzyme.[3]- High sensitivity and broad dynamic range.[7]- Can be used with up to 1mM ATP, accommodating a wide range of kinases.[3]- Can be read continuously to study slow-binding inhibitors.[6]- Can use active or inactive kinase preparations.[6]- Suitable for detecting ATP-competitive (Type I and II) and some allosteric inhibitors.[9]
Considerations - Indirect measurement of inhibition.- Potential for interference from compounds that affect the luciferase enzyme.[4]- Requires specific fluorescent tracers and europium-labeled antibodies.[5]- Not suitable for non-ATP competitive inhibitors that do not displace the tracer.

Performance Data: IC50 Values of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole-based inhibitors against their target kinases, demonstrating the potency of this chemical class.

Compound Name / ReferenceTarget Kinase(s)IC50 (nM)
Ruxolitinib JAK1, JAK2, JAK3~3, ~3, ~430[10][11]
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5[12]
Afuresertib (GSK2110183) Akt11.3[2]
Compound 22 CDK2, CDK524, 23[13]
Tozasertib (VX-680) Aurora A, Aurora B0.6, 18[1]
Crizotinib ALK, c-Met~3, ~150.8[10]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7[10]
Compound 8 Aurora A, Aurora B35, 75[2]
Compound 9 CDK2/cyclin A2960[14][15]

Experimental Protocols

Detailed methodologies for conducting the ADP-Glo™ and LanthaScreen® assays are provided below. These are generalized protocols that should be optimized for each specific kinase and inhibitor.[7]

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced. The luminescent signal is inversely proportional to kinase inhibition.[16]

Materials:

  • Purified recombinant kinase and its specific substrate

  • Kinase assay buffer

  • ATP solution (at or near the Kₘ for the kinase)

  • Pyrazole derivative compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[16]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components. A typical final reaction volume is 5-20 µL.[7]

    • Test compound or vehicle (e.g., DMSO).

    • Kinase enzyme.

    • A mixture of the specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a set time, typically 30-60 minutes, to allow for ADP production.[7][17]

  • Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[17]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[4][17]

  • ADP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[4][17]

  • Incubation: Incubate at room temperature for 30-60 minutes.[4][17]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to controls and plot the values against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This protocol measures the affinity of an inhibitor by its ability to displace a fluorescent tracer from the kinase's ATP pocket.

Materials:

  • Purified, tagged (e.g., His, GST) kinase

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-His)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer A

  • Pyrazole derivative compounds serially diluted in DMSO

  • 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Add 5 µL of the serially diluted test compound or DMSO vehicle to the wells of a 384-well plate.[9]

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the corresponding Eu-labeled antibody in Kinase Buffer A. For example, 15 nM kinase and 6 nM antibody.[18]

  • Tracer Preparation: Prepare a 3X solution of the appropriate Kinase Tracer in Kinase Buffer A. The concentration should be close to the tracer's Kd for the specific kinase.[18]

  • Assay Assembly:

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[9][18]

    • Add 5 µL of the 3X tracer solution to all wells.[9][18]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[6][9]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., acceptor and donor channels).

  • Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

cluster_0 In Vitro Kinase Assay Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate 2. Assay Plating (Add reagents to 384-well plate) prep->plate incubate 3. Kinase Reaction (Incubate at RT) plate->incubate detect 4. Signal Detection (Add detection reagents) incubate->detect read 5. Plate Reading (Luminometer or FRET reader) detect->read analyze 6. Data Analysis (Calculate IC50 values) read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

References

comparing tosyl vs. Boc protecting groups in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate pathways of pyrazole (B372694) synthesis, the choice of a nitrogen protecting group is a critical decision that can significantly impact reaction outcomes, yields, and overall efficiency. Among the plethora of options, the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups have emerged as two of the most common guardians for the pyrazole nitrogen. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to inform your synthetic strategy.

The selection of an appropriate protecting group hinges on a delicate balance of factors including ease of introduction, stability under various reaction conditions, and the facility of its removal. Both tosyl and Boc groups offer distinct advantages, and the optimal choice is often dictated by the specific molecular architecture and the desired synthetic transformations.

At a Glance: Tosyl vs. Boc

FeatureTosyl (Ts)Boc (tert-butyloxycarbonyl)
Protection Stability Highly stable to acidic and mildly basic conditions.Stable to basic and nucleophilic conditions; labile to acid.
Deprotection Conditions Requires strong reducing agents (e.g., Mg/MeOH, Na/Hg) or harsh acidic conditions (e.g., HBr/AcOH).Mild acidic conditions (e.g., TFA, HCl) or specific neutral conditions (e.g., NaBH4/EtOH).[1][2]
Influence on Acidity Increases the acidity of the remaining N-H proton in di-substituted pyrazoles.Generally, has a lesser effect on the acidity of other protons.
Regioselectivity Control Can influence the regioselectivity of subsequent substitution reactions.Can direct lithiation and other electrophilic substitutions.
Typical Protection Yield Good to excellent.Good to excellent.
Typical Deprotection Yield Variable, can be high but sometimes accompanied by side reactions.Generally high to excellent under optimized conditions.[1][2]

The Experimental Evidence: A Deeper Dive

N-Protection of the Pyrazole Ring

The introduction of both tosyl and Boc groups onto the pyrazole nitrogen typically proceeds with high efficiency.

N-Tosylation is commonly achieved by treating the pyrazole with tosyl chloride in the presence of a base.

N-Boc protection is generally accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base catalyst. A study on the N-Boc protection of 4-acetyl-3,5-dimethylpyrazole highlighted different methodologies, with a combination of Boc₂O, N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP) providing a 98% yield.[3] Another green approach using PEG-400 as a catalyst also afforded a high yield of 95%.[3]

Protecting GroupReagentsSolventTemperatureTimeYield (%)Reference
Tosyl Pyrazole, TsCl, Base (e.g., K₂CO₃)AcetonitrileRT to reflux1-12 h85-95%General Procedure
Boc 4-acetyl-3,5-dimethylpyrazole, Boc₂O, DIPEA, DMAPDichloromethane0 °C to RT2 h98%[3]
Boc 4-acetyl-3,5-dimethylpyrazole, Boc₂O, PEG-400PEG-400RT2.5 h95%[3]
The Critical Step: Deprotection

The ease and selectivity of the deprotection step are often the deciding factors in choosing between tosyl and Boc.

N-Detosylation typically requires harsher conditions. Reductive cleavage using magnesium in methanol (B129727) is a common method. While effective, the conditions are not always compatible with other functional groups. Other methods include the use of sodium amalgam or strong acids like HBr in acetic acid.

N-Boc deprotection , in contrast, is known for its mildness. Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the Boc group. Notably, a highly selective and mild deprotection of N-Boc pyrazoles can be achieved using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, with reported yields ranging from 75-98%.[1][2] This method is particularly advantageous as it is compatible with many other protecting groups and sensitive functional groups.[1][2]

Protecting GroupReagentsSolventTemperatureTimeYield (%)Reference
Tosyl N-Tosyl pyrazole, MgMethanolReflux1-4 h70-90%General Procedure
Boc N-Boc pyrazole, NaBH₄EthanolRT0.5-2 h75-98%[1][2]
Boc N-Boc pyrazole, TFADichloromethaneRT1-3 h>95%General Procedure

Experimental Protocols

N-Tosylation of Pyrazole (General Procedure)

To a solution of pyrazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 15 minutes, after which tosyl chloride (1.1 eq) is added portion-wise. The reaction mixture is then stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography.

N-Boc Protection of 4-acetyl-3,5-dimethylpyrazole[3]

To a solution of 4-acetyl-3,5-dimethylpyrazole (1 mmol) in dichloromethane, N,N-diisopropylethylamine (1 mmol) and a catalytic amount of 4-dimethylaminopyridine are added at 0 °C. After 15 minutes, di-tert-butyl dicarbonate (1 mmol) is added, and the reaction is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Deprotection of N-Tosyl Pyrazole using Mg/MeOH (General Procedure)

To a solution of the N-tosyl pyrazole (1.0 eq) in dry methanol, magnesium turnings (5.0 eq) are added. The mixture is stirred at reflux and the reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected pyrazole.

Selective Deprotection of N-Boc Pyrazole using NaBH₄/EtOH[1][2]

To a solution of the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or dry), sodium borohydride (1.5-3.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with 5% H₂SO₄, brine, and water until neutral pH. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.

Logical Workflow for Protecting Group Selection

The choice between tosyl and Boc can be guided by the planned synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

Protecting_Group_Choice start Start: Need to Protect Pyrazole Nitrogen subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction acidic_conditions Strongly Acidic Conditions Planned? subsequent_reaction->acidic_conditions basic_nucleophilic Strongly Basic or Nucleophilic Conditions Planned? acidic_conditions->basic_nucleophilic No use_tosyl Consider Tosyl (Ts) Group acidic_conditions->use_tosyl Yes mild_deprotection Is mild deprotection critical for other functional groups? basic_nucleophilic->mild_deprotection No use_boc Consider Boc Group basic_nucleophilic->use_boc Yes mild_deprotection->use_tosyl No mild_deprotection->use_boc Yes

Caption: Decision workflow for choosing between Tosyl and Boc protecting groups.

Conclusion

Both tosyl and Boc protecting groups are valuable tools in the synthesis of pyrazoles. The Boc group, with its ease of introduction and mild deprotection conditions, is often the preferred choice for syntheses requiring delicate handling of sensitive functional groups. The tosyl group, on the other hand, offers robust protection under acidic conditions, making it suitable for reaction sequences where such stability is paramount. Ultimately, a thorough understanding of the chemical properties of each protecting group and careful consideration of the overall synthetic strategy will enable the researcher to make an informed decision and achieve the desired synthetic outcome with optimal efficiency.

References

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound of interest: While this guide explores the efficacy of kinase inhibitors derived from the pyrazole (B372694) scaffold, it is important to note that publicly available data on the specific kinase inhibitory activity of 3-Methyl-1-tosyl-1H-pyrazol-5-amine is limited. One study details its synthesis but does not provide biological evaluation data against kinase targets[1][2]. Therefore, this guide will provide a comparative analysis of other well-characterized pyrazole-based kinase inhibitors to illustrate the therapeutic potential of this chemical class. The pyrazole core is a key feature in numerous FDA-approved drugs and clinical candidates, highlighting its significance in medicinal chemistry[3][4][5].

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for several FDA-approved pyrazole-based kinase inhibitors against their primary targets and in various cancer cell lines. This data provides a quantitative basis for comparing their efficacy and selectivity[3].

InhibitorPrimary Target(s)IC50 (nM)Off-Target Kinases of NoteIC50 (nM)
Crizotinib ALK, ROS1, METALK: ~3, c-Met: ~150.8IGF-1R, INSR8, 7
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8TYK2, JAK319, 428
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7VEGFR236.8
Asciminib BCR-ABL1 (myristoyl pocket)Native BCR-ABL1: 3.8Minimal off-target activity reported>1000

Table 1: In Vitro Kinase Inhibitory Potency of Selected Pyrazole-Based Drugs.[3]

InhibitorCancer Cell LineIC50 (µM)
Compound 2 (Akt1 inhibitor) HCT116 (Colon Cancer)0.95
Compound 10 (Bcr-Abl inhibitor) K562 (Leukemia)0.27
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12
PC-3 (Prostate)124.40
HL60 (Promyelocytic Leukemia)6.81
SNB19 (Astrocytoma)60.44

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Assay Panel

This protocol describes a common method for determining the potency and selectivity of an inhibitor against a panel of purified kinases using a radiometric assay format[7].

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase for accurate IC50 determination.

  • Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[8][9].

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors, leading to the inhibition of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase_A inhibits Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Generic Kinase Signaling Pathway Inhibition.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the initial screening and evaluation of a novel kinase inhibitor.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay Panel (Determine IC50 & Selectivity) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) (Determine IC50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation_Assay Animal_Model Animal Model Studies (e.g., Xenograft) Cell_Proliferation_Assay->Animal_Model Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Start Novel Pyrazole Compound Start->Kinase_Assay

Caption: Workflow for Kinase Inhibitor Evaluation.

References

Spectroscopic Scrutiny: Differentiating 3-Methyl-1-tosyl-1H-pyrazol-5-amine from its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine and its key regioisomers, 5-Methyl-1-tosyl-1H-pyrazol-3-amine and 3-Methyl-1-tosyl-1H-pyrazol-4-amine. This guide provides a detailed comparison of their expected spectroscopic characteristics based on analysis of related compounds, outlines comprehensive experimental protocols, and illustrates a relevant biological pathway.

The precise characterization of substituted pyrazoles is a critical step in the development of novel therapeutics, particularly in the realm of kinase inhibitors where this scaffold is prevalent. Regioisomers, while structurally similar, can exhibit vastly different biological activities and physicochemical properties. This guide focuses on the spectroscopic differentiation of three key regioisomers: this compound, 5-Methyl-1-tosyl-1H-pyrazol-3-amine, and 3-Methyl-1-tosyl-1H-pyrazol-4-amine.

Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound5-Methyl-1-tosyl-1H-pyrazol-3-amine3-Methyl-1-tosyl-1H-pyrazol-4-amineKey Differentiating Features
¹H NMR
Pyrazole-H~5.5-6.0 ppm (s, 1H, H4)~5.8-6.3 ppm (s, 1H, H4)~7.5-8.0 ppm (s, 1H, H5)The chemical shift of the pyrazole (B372694) ring proton is highly dependent on its position relative to the substituents. The H5 proton in the 4-amino isomer is expected to be the most downfield.
Pyrazole-CH₃~2.2-2.4 ppm (s, 3H)~2.3-2.5 ppm (s, 3H)~2.1-2.3 ppm (s, 3H)Subtle shifts in the methyl group resonance can be observed based on its position on the ring.
NH₂~4.5-5.5 ppm (br s, 2H)~4.0-5.0 ppm (br s, 2H)~3.5-4.5 ppm (br s, 2H)The chemical shift of the amino protons can vary and is influenced by hydrogen bonding and solvent.
Tosyl-CH₃~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)The chemical shift of the tosyl methyl group is expected to be consistent across the isomers.
Tosyl-ArH~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H)~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H)~7.3-7.4 ppm (d, 2H), ~7.8-7.9 ppm (d, 2H)The characteristic AA'BB' pattern of the tosyl group's aromatic protons should be observable for all isomers.
¹³C NMR
Pyrazole-C3~150-155 ppm~140-145 ppm~145-150 ppmThe chemical shifts of the pyrazole ring carbons are highly diagnostic of the substitution pattern.
Pyrazole-C4~90-95 ppm~95-100 ppm~110-115 ppm (C-NH₂)
Pyrazole-C5~145-150 ppm (C-NH₂)~155-160 ppm~120-125 ppm
IR (cm⁻¹)
N-H Stretch3400-3200 (two bands)3400-3200 (two bands)3400-3200 (two bands)The presence of primary amine N-H stretches is a common feature.
S=O Stretch~1370 & ~1170~1370 & ~1170~1370 & ~1170Strong, characteristic absorptions for the symmetric and asymmetric stretching of the sulfonyl group.
C=N/C=C Stretch~1630-1500~1630-1500~1630-1500Stretching vibrations of the pyrazole ring.
Mass Spec.
Molecular Ion (M+)Expected at m/z 253.08Expected at m/z 253.08Expected at m/z 253.08The molecular ion peak will be the same for all regioisomers.
FragmentationLoss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation.Loss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation.Loss of SO₂ (m/z 189), loss of tosyl radical (m/z 98), characteristic pyrazole ring fragmentation.While the primary fragments may be similar, the relative intensities of the fragment ions could differ, providing clues to the substitution pattern.

Disclaimer: The chemical shifts and spectral data presented are predicted values based on the analysis of structurally related compounds and general spectroscopic principles. Actual experimental values may vary.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicity (s = singlet, d = doublet, br s = broad singlet).

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for confirming the positions of substituents on the pyrazole ring.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), S=O (sulfonyl), C=N, C=C, and C-H bonds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation and analyze the resulting fragment ions to gain further structural information.

Biological Context: Pyrazoles in Kinase Signaling

Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole core can act as a versatile template for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling cascades.

For instance, many pyrazole-containing compounds have been developed as inhibitors of key kinases in cancer progression, such as:

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2]

  • Serine/Threonine Kinases: Such as Akt and CDKs, which are central to cell cycle progression and survival pathways.[1][2]

The specific substitution pattern on the pyrazole ring is critical for determining the potency and selectivity of kinase inhibition. Therefore, the unambiguous characterization of regioisomers is paramount in the development of effective and targeted kinase inhibitor drugs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Regulates Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RTK Pyrazole_Inhibitor->AKT Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Proliferation

Caption: A simplified diagram of a generic kinase signaling pathway often targeted by pyrazole-based inhibitors.

References

Performance Comparison of Catalysts for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Pyrazole (B372694) Functionalization

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals and agrochemicals, is a pivotal process in modern synthetic chemistry. The choice of catalyst is paramount in achieving desired regioselectivity, efficiency, and substrate scope. This guide provides a comprehensive comparative analysis of various transition-metal catalysts employed for pyrazole functionalization, with a focus on palladium, copper, rhodium, nickel, and iron-based systems. The performance of these catalysts is evaluated based on experimental data for key reactions such as C-H activation and N-arylation.

The following tables summarize the performance of different catalytic systems for the functionalization of pyrazoles. Direct comparison of yields can be challenging due to the variability in substrates, catalysts, and reaction conditions reported in the literature. However, this compilation provides a valuable overview of the capabilities of each catalytic system.

Palladium-Catalyzed C-H Arylation of Pyrazoles

Palladium catalysts are extensively used for the direct C-H arylation of pyrazoles, offering a powerful tool for the selective modification of the pyrazole core.[1] The C5-arylation is a common transformation, and the choice of catalyst, ligand, and base significantly influences the reaction's efficiency and selectivity.

Table 1: Performance of Palladium Catalysts in C5-Arylation of 1-Methyl-1H-pyrazole with Aryl Halides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂K₂CO₃DMA15024855[1]
PdCl(C₃H₅)(dppb)KOAcDMA15024885[1]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene12012922
Pd(OAc)₂ / CyJohnPhosK₂CO₃Toluene1008952

Key Observations:

  • Both Pd(OAc)₂ and PdCl(C₃H₅)(dppb) demonstrate high efficacy for the C5-arylation of pyrazoles.[1]

  • The choice of base is critical, with potassium acetate (B1210297) (KOAc) and potassium carbonate (K₂CO₃) being effective.[1]

  • The addition of phosphine (B1218219) ligands, such as PPh₃ and CyJohnPhos, can significantly improve yields and allow for milder reaction conditions.

Copper-Catalyzed N-Arylation of Pyrazoles

Copper-catalyzed N-arylation of pyrazoles is a widely used method for the formation of C-N bonds, providing access to a diverse range of N-arylpyrazole derivatives. These reactions often utilize diamine ligands to enhance catalytic activity.

Table 2: Performance of Copper Catalysts in N-Arylation of Pyrazole with Aryl Halides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane11024915[2]
CuI1,10-PhenanthrolineCs₂CO₃DMF110248510
Cu₂ONoneK₂CO₃Acetonitrile82128810[3]
Copper PowderL-(-)-Quebrachitol (QCT)Cs₂CO₃Toluene110249510

Key Observations:

  • Copper(I) iodide (CuI) in combination with diamine ligands is a highly effective catalyst system for the N-arylation of pyrazoles.[2][4]

  • A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being common choices.

  • The reactions generally proceed at elevated temperatures.

Rhodium-Catalyzed C-H Functionalization of Pyrazoles

Rhodium catalysts are particularly effective for the C-H activation and subsequent annulation of pyrazoles with alkynes, leading to the formation of fused heterocyclic systems.

Table 3: Performance of Rhodium Catalysts in C-H Annulation of 3-Arylpyrazoles with Alkynes

Catalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
[Rh(MeCN)₃Cp][PF₆]₂Cu(OAc)₂·H₂ODCE8016905[5]
[RhCl₂Cp]₂AgSbF₆DCE10024852.5[5]

Key Observations:

  • Cationic rhodium(III) complexes are efficient catalysts for the C-H functionalization of pyrazoles.[5]

  • The use of a copper co-oxidant is often necessary to regenerate the active rhodium catalyst.[5]

Nickel-Catalyzed Functionalization of Pyrazoles

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and have been successfully employed in the one-pot synthesis of pyrazoles.

Table 4: Performance of Nickel Catalysts in Pyrazole Synthesis and Functionalization

Reaction TypeCatalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
One-Pot SynthesisHeterogeneous Nickel-basedHydrazine (B178648), Ketone, AldehydeEthanol (B145695)Room Temp.3up to 9510[6][7]
N-ArylationNiBr₂ / BaTiO₃ (photoredox)Arylamine, PyrazoleWaterRoom Temp.24up to 855[8]

Key Observations:

  • Heterogeneous nickel catalysts can efficiently promote the one-pot synthesis of pyrazoles at room temperature.[6][7]

  • Nickel-catalyzed photoredox C-N cross-coupling provides a green and regioselective method for the synthesis of N-arylpyrazoles in water.[8]

Iron-Catalyzed Synthesis of Functionalized Pyrazoles

Iron catalysts are an attractive option due to their low cost, low toxicity, and environmental friendliness. They have been utilized in the synthesis of pyrazoles from hydrazones and diketones.

Table 5: Performance of Iron Catalysts in Pyrazole Synthesis

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
(NH₄)₃[FeMo₆O₁₈(OH)₆]Arylsulfonylhydrazine, DiketoneEthanol802up to 981[9][10]
FeCl₃Arylhydrazone, Vicinal diol, TBHPEthylene Glycol80-1206up to 855[11]

Key Observations:

  • A polyoxomolybdate-based iron catalyst has shown excellent activity for the condensation cyclization to produce functionalized pyrazoles in high yields.[9][10]

  • Simple iron salts like FeCl₃ can also catalyze pyrazole synthesis, although sometimes requiring an oxidant.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Palladium-Catalyzed C5-Arylation of Pyrazoles

To a screw-capped tube are added the pyrazole substrate (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is sealed, and the solvent (e.g., DMA or toluene, 3-5 mL) is added. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired C5-arylated pyrazole.[1]

General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles

To a resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and back-filled with argon (this process is repeated three times). The aryl halide (1.2 equiv), diamine ligand (10-20 mol%), and solvent (e.g., dioxane) are then added under a stream of argon. The tube is sealed and the reaction mixture is stirred in a preheated oil bath at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by silica gel column chromatography to yield the N-arylpyrazole.[2][4]

General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

In a round-bottom flask, a mixture of a ketone (1.0 mmol), hydrazine (1.0 mmol), and a heterogeneous nickel-based catalyst (10 mol%) in ethanol (5 mL) is stirred at room temperature for 30 minutes. An aldehyde (1.0 mmol) is then added dropwise to the reaction mixture. The resulting mixture is stirred at room temperature for 3 hours. Upon completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to give the desired pyrazole derivative.[6][7]

General Procedure for Iron-Catalyzed Synthesis of Pyrazoles

A mixture of an arylsulfonylhydrazine (1.0 mmol), a 1,3-diketone (1.1 mmol), and the polyoxomolybdate-based iron catalyst (1 mol%) in ethanol (3 mL) is stirred at 80 °C for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the functionalized pyrazole.[9][10]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative catalytic cycle.

G cluster_workflow General Experimental Workflow for Catalytic Pyrazole Functionalization A Reaction Setup: - Add pyrazole, coupling partner,  catalyst, ligand, and base to a reaction vessel. B Inert Atmosphere: - Evacuate and backfill  with an inert gas (e.g., Argon). A->B C Solvent Addition: - Add anhydrous solvent via syringe. B->C D Reaction: - Heat the mixture to the specified  temperature and stir for the required time. C->D E Work-up: - Cool the reaction mixture. - Dilute with an organic solvent and wash with water. D->E F Purification: - Dry the organic layer, concentrate,  and purify by column chromatography. E->F

General experimental workflow for pyrazole functionalization.

G cluster_cycle Simplified Catalytic Cycle for Palladium-Catalyzed C-H Arylation PdII Pd(II) Catalyst Pyrazole_Complex Pyrazole-Pd(II) Complex PdII->Pyrazole_Complex Coordination CH_Activation C-H Activation Pyrazole_Complex->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Addition PdIV_Intermediate Pd(IV) Intermediate Oxidative_Addition->PdIV_Intermediate Reductive_Elimination Reductive Elimination PdIV_Intermediate->Reductive_Elimination Reductive_Elimination->PdII Regeneration Product Arylated Pyrazole Reductive_Elimination->Product

Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Conclusion

The choice of catalyst for pyrazole functionalization is dictated by the desired transformation, substrate scope, and reaction conditions. Palladium catalysts remain the workhorse for C-H arylation, offering high yields and functional group tolerance. Copper catalysts provide an efficient and economical alternative for N-arylation reactions. Rhodium catalysts excel in C-H activation and annulation reactions, enabling the synthesis of complex fused pyrazole derivatives. Emerging research on nickel and iron catalysts highlights their potential as sustainable and cost-effective alternatives for various pyrazole functionalizations. This guide provides a foundational understanding to aid researchers in selecting the most appropriate catalytic system for their synthetic endeavors in the ever-evolving field of pyrazole chemistry.

References

Safety Operating Guide

Safe Disposal of 3-Methyl-1-tosyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations, managed through your organization's Environmental Health and Safety (EHS) office.

This guide outlines the essential procedures for the safe handling and disposal of this compound, targeting researchers, scientists, and professionals in drug development. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound in the search results, the following protocols are based on the known hazards of its constituent parts: pyrazole (B372694) derivatives and tosyl groups.

Immediate Safety and Handling

Before beginning any disposal process, it is critical to use appropriate Personal Protective Equipment (PPE). Both pyrazole and tosyl compounds can present significant health risks. Pyrazole derivatives can be toxic to aquatic life and may cause skin, eye, and respiratory irritation.[1][2][3] Tosyl groups are often used in reactions that can be thermally unstable.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[5][6]

  • Body Protection: A laboratory coat is necessary to protect skin and clothing from contamination.[5]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic, focusing on proper segregation, containment, and labeling before final removal by a certified service.

  • Waste Identification: Classify this compound as a solid hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid chemical into a designated, compatible, and clearly labeled hazardous waste container. Avoid creating dust during transfer.[5][6]

    • Contaminated Materials: Any items used in handling the chemical, such as gloves, weighing papers, or pipette tips, should also be placed in the designated hazardous waste container.

    • Solutions: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Containerization and Labeling:

    • The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to manage any potential leaks.[5]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.[5]

  • Final Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [5]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[6] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[5]

Spill Management

In the event of a spill, immediate and proper action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[5]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.[5][6]

  • Decontamination: Clean the spill area according to your institution's established protocols.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.[6]

Quantitative Data Summary

While specific quantitative disposal data for this compound is not available, the table below summarizes the hazard classifications for related compounds, which should be considered as potential hazards.

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity, Oral (Cat 4)Harmful if swallowed.3-Methyl-1-phenyl-2-pyrazoline-5-one
Skin Irritation (Cat 2)Causes skin irritation.5-Methyl-1H-pyrazol-3-amine
Eye Irritation (Cat 2/2A)Causes serious eye irritation.3-Methyl-1-phenyl-2-pyrazoline-5-one, 5-Methyl-1H-pyrazol-3-amine
STOT SE 3May cause respiratory irritation.5-Methyl-1H-pyrazol-3-amine

This data is based on structurally similar compounds and should be used for precautionary guidance.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_form Chemical Form? cluster_final_disposal Final Disposal Protocol cluster_spill Spill Contingency start Start: Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify as Solid Hazardous Waste ppe->identify_waste solid Solid Chemical identify_waste->solid solution Solution identify_waste->solution spill Spill Occurs identify_waste->spill collect_solid Transfer to compatible waste container. Avoid dust. solid->collect_solid collect_liquid Transfer to compatible liquid waste container. Do not mix. solution->collect_liquid label_container Securely Lid & Label Container: - 'Hazardous Waste' - Chemical Name collect_solid->label_container collect_liquid->label_container store_waste Store in Designated, Secure, Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end evacuate Evacuate & Ventilate Area spill->evacuate contain Contain with Inert Material (e.g., Sand, Vermiculite) evacuate->contain cleanup Collect Spill Material contain->cleanup cleanup->collect_solid Dispose as hazardous waste

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-tosyl-1H-pyrazol-5-amine
Reactant of Route 2
3-Methyl-1-tosyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.